4,5-DiHDPA lactone
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(5S)-5-[(1R,3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/t20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOBNCGOHMJRLU-VSHOBBMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Endogenous Presence of 4,5-DiHDPA Lactone in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of 4,5-dihydroxydocosahexaenoic acid (4,5-DiHDPA) lactone in tissues. While direct quantitative data on the endogenous levels of this specific docosahexaenoic acid (DHA) metabolite remains to be fully elucidated, this document synthesizes the available information on its proposed biosynthesis, potential signaling pathways, and the analytical methodologies required for its detection and quantification. This guide is intended to serve as a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug development who are interested in exploring the biological role of this and other DHA-derived metabolites.
Introduction
4,5-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid renowned for its beneficial effects on human health. As a member of the oxylipin family, this compound is formed through the oxidative metabolism of DHA. While the biological activities of many oxylipins are well-characterized, the specific roles of many DHA-derived metabolites, including this compound, are still under investigation. Preliminary evidence suggests that it may function as a peroxisome proliferator-activated receptor gamma (PPARγ) activator, implicating it in the regulation of lipid metabolism and inflammatory processes. This guide will delve into the knowns and unknowns surrounding the endogenous existence of this intriguing molecule.
Biosynthesis of this compound
The endogenous synthesis of this compound is proposed to be a multi-step enzymatic process originating from free DHA. The pathway likely involves the following key steps:
-
Epoxidation of DHA: Cytochrome P450 (CYP) epoxygenases, a diverse family of enzymes, catalyze the epoxidation of the double bond at the 4,5-position of DHA to form 4,5-epoxydocosapentaenoic acid (4,5-EDP).[1] CYP enzymes are widely distributed in various tissues, including the liver, kidney, brain, and adipose tissue, suggesting that the initial step of this pathway could occur in multiple locations.[2]
-
Hydrolysis of the Epoxide: The resulting epoxide, 4,5-EDP, is then hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diol, 4,5-dihydroxydocosahexaenoic acid (4,5-DiHDPA).
-
Lactonization: The final step involves the intramolecular esterification (lactonization) of the 4-hydroxy group and the carboxylic acid of 4,5-DiHDPA to form the stable γ-lactone, this compound. This cyclization can occur spontaneously under acidic conditions or may be enzyme-catalyzed.
References
4,5-DiHDPA Lactone: A Docosahexaenoic Acid Metabolite as a Peroxisome Proliferator-Activated Receptor γ Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a precursor to a diverse array of bioactive metabolites that play crucial roles in regulating physiological and pathophysiological processes. Among these is 4,5-dihydroxy-docosahexaenoic acid lactone (4,5-DiHDPA lactone), a gamma-lactone identified as a potent agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ). This technical guide provides a comprehensive overview of this compound, consolidating available data on its biosynthesis, mechanism of action, and potential therapeutic implications. Detailed experimental protocols for its study and quantitative data on its activity are presented to facilitate further research and drug development efforts in the fields of metabolic disease and inflammation.
Introduction
Omega-3 fatty acids, particularly docosahexaenoic acid (DHA), are well-established as beneficial dietary components with a wide range of health-promoting effects. These effects are largely attributed to their enzymatic conversion into a cascade of bioactive lipid mediators, including resolvins, protectins, and maresins, which are known to actively resolve inflammation.[1] Beyond these well-characterized families of metabolites, other derivatives of DHA continue to be identified, expanding our understanding of the intricate signaling networks governed by this essential fatty acid.
This compound is a derivative of DHA that has been identified as a potent activator of PPARγ.[2][3] PPARγ is a nuclear receptor that functions as a key transcriptional regulator of adipogenesis, lipid metabolism, and inflammation.[4][5] The discovery of endogenous and diet-derived PPARγ ligands has opened new avenues for therapeutic interventions in metabolic disorders such as type 2 diabetes and in inflammatory diseases. This guide aims to synthesize the current knowledge on this compound, providing a technical resource for the scientific community.
Biosynthesis of this compound
The precise enzymatic pathway for the endogenous formation of this compound has not been fully elucidated. However, based on the known metabolism of DHA and other polyunsaturated fatty acids, a putative biosynthetic pathway can be proposed. This pathway likely involves the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) enzymes.
DHA can be metabolized by CYP epoxygenases to form various epoxydocosapentaenoic acids (EDPs). Specifically, epoxidation at the Δ4-double bond of DHA would yield 4,5-epoxy-docosahexaenoic acid (4,5-EDP). Subsequent hydrolysis of this epoxide intermediate by soluble epoxide hydrolase (sEH) would result in the formation of 4,5-dihydroxy-docosahexaenoic acid (4,5-DiHDHA). Intramolecular cyclization of 4,5-DiHDHA would then lead to the formation of the stable γ-lactone, this compound.
Mechanism of Action: PPARγ Activation
This compound exerts its biological effects primarily through the activation of PPARγ. PPARγ is a ligand-activated transcription factor that, upon binding to its agonist, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARγ by this compound initiates a cascade of downstream signaling events that influence lipid metabolism and inflammation.
Anti-Inflammatory Signaling
PPARγ activation is a well-established mechanism for the suppression of inflammatory responses. Ligand-activated PPARγ can trans-repress the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This trans-repression can occur through several mechanisms, including the prevention of co-activator recruitment to inflammatory gene promoters and the direct interaction with and sequestration of these transcription factors. By inhibiting the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and inducible nitric oxide synthase (iNOS), this compound, via PPARγ, can contribute to the resolution of inflammation.
Metabolic Regulation
As a master regulator of adipogenesis, PPARγ plays a pivotal role in the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. Activation of PPARγ by agonists like this compound can promote the expression of genes involved in lipid uptake, triglyceride synthesis, and glucose metabolism, such as fatty acid transport proteins, lipoprotein lipase, and GLUT4. This can lead to improved systemic insulin (B600854) sensitivity, making PPARγ a key therapeutic target for type 2 diabetes.
Quantitative Data
The primary literature identifying this compound as a PPARγ agonist provides valuable quantitative data on its potency. The following table summarizes the reported activity from the seminal work in this area.
| Compound | Target | Assay | Potency (EC50) | Reference |
| This compound | Human PPARγ | Luciferase Reporter Assay | ~2.5 µM | |
| Pioglitazone (control) | Human PPARγ | Luciferase Reporter Assay | ~10 µM |
Note: The EC50 value for this compound is estimated from the graphical data presented in the cited literature, which indicates its efficacy is approximately fourfold stronger than that of pioglitazone.
Experimental Protocols
To facilitate further investigation into the biological activities of this compound, detailed protocols for key in vitro assays are provided below.
PPARγ Luciferase Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate the PPARγ receptor.
Objective: To determine the dose-dependent activation of human PPARγ by this compound.
Materials:
-
HEK293 cells stably co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPREs.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
This compound (and positive control, e.g., rosiglitazone).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and replace it with the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the log of the compound concentration to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agilent.com [agilent.com]
- 4. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-DiHDPA Lactone: Physical and Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, a representative synthesis protocol, and the known biological activity of (±)4(5)-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of metabolic diseases and inflammation.
Introduction
(±)4(5)-DiHDPA lactone is a 1,4-cyclic ester derived from (±)4(5)-dihydroxydocosapentaenoic acid (DiHDPA), which is formed through the epoxidation of the ω-3 fatty acid, docosahexaenoic acid (DHA), at the α-4 double bond.[1] As a metabolite of DHA, a fatty acid renowned for its beneficial health effects, (±)4(5)-DiHDPA lactone has garnered interest for its potential biological activities. Notably, it has been identified as a peroxisome proliferator-activated receptor γ (PPARγ) activator, suggesting its potential therapeutic applications in conditions such as type 2 diabetes and inflammatory disorders.[2]
Physical and Chemical Properties
The known physical and chemical properties of (±)4(5)-DiHDPA lactone are summarized in the table below. These data are compiled from commercially available sources and scientific literature.
| Property | Value | Reference |
| Molecular Formula | C22H32O3 | [1] |
| Molecular Weight | 344.5 g/mol | [1] |
| Formal Name | dihydro-5-[(3Z,6Z,9Z,12Z,15Z)-1-hydroxy-3,6,9,12,15-octadecapentaen-1-yl]-2(3H)-furanone | [1] |
| CAS Number | 845673-68-9 | |
| Appearance | A solution in ethanol | |
| Solubility | DMF: 30 mg/mL, DMSO: 25 mg/mL, Ethanol: 30 mg/mL, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/mL | |
| Storage | -20°C | |
| Stability | ≥ 2 years at -20°C |
Representative Experimental Protocols
Synthesis of (±)4(5)-DiHDPA lactone
The synthesis of (±)4(5)-DiHDPA lactone can be conceptualized as a two-step process: the epoxidation of docosahexaenoic acid (DHA) followed by acid-catalyzed intramolecular cyclization to form the lactone.
Caption: Synthetic workflow for (±)4(5)-DiHDPA lactone.
Materials:
-
Docosahexaenoic acid (DHA)
-
m-Chloroperoxybenzoic acid (m-CPBA) or a suitable enzymatic system (e.g., cytochrome P450 monooxygenase)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
Dilute hydrochloric acid (HCl) or other suitable acid catalyst
-
Diethyl ether
Procedure:
-
Epoxidation of DHA:
-
Dissolve DHA in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in DCM to the flask with constant stirring. The molar ratio of m-CPBA to DHA should be carefully controlled to favor mono-epoxidation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude epoxide.
-
-
Purification of the Epoxide:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the (±)4(5)-epoxy-docosahexaenoic acid.
-
-
Lactonization:
-
Dissolve the purified epoxide in a suitable solvent such as diethyl ether.
-
Add a catalytic amount of dilute aqueous hydrochloric acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude (±)4(5)-DiHDPA lactone.
-
-
Final Purification:
-
Purify the crude lactone by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the final product.
-
Characterization
The structure and purity of the synthesized (±)4(5)-DiHDPA lactone should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy will confirm the overall structure, including the presence of the lactone ring and the polyunsaturated fatty acid chain. Specific chemical shifts and coupling constants will be indicative of the stereochemistry of the lactone.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight of the compound.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show a characteristic carbonyl stretch for the γ-lactone ring (typically around 1770 cm⁻¹).
-
Biological Activity and Signaling Pathway
(±)4(5)-DiHDPA lactone has been identified as an activator of Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a nuclear receptor that plays a critical role in the regulation of adipogenesis, glucose metabolism, and inflammation.
PPARγ Signaling Pathway
The activation of PPARγ by ligands such as (±)4(5)-DiHDPA lactone initiates a cascade of events leading to the regulation of target gene expression.
Caption: PPARγ signaling pathway activation.
Mechanism of Action:
-
Ligand Binding: (±)4(5)-DiHDPA lactone, being a lipophilic molecule, can diffuse across the cell membrane and into the nucleus.
-
Heterodimerization: In the nucleus, it binds to the ligand-binding domain of PPARγ. This binding induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPARγ-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Coactivator Recruitment: Upon binding to PPREs, the activated heterodimer recruits a complex of coactivator proteins, such as PGC-1α.
-
Gene Transcription: This multiprotein complex then initiates the transcription of target genes involved in various metabolic processes, including adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitization.
Conclusion
(±)4(5)-DiHDPA lactone is a promising bioactive lipid derived from DHA. Its identification as a PPARγ activator positions it as a molecule of interest for further investigation in the context of metabolic diseases. The information provided in this guide, including its physicochemical properties, a representative synthesis protocol, and its mechanism of action, serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate its pharmacological profile and to develop optimized and scalable synthetic routes.
References
4,5-DiHDPA lactone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA). It details its chemical properties, biological activity as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, and relevant experimental methodologies.
Core Compound Information
(±)4(5)-DiHDPA lactone is a notable derivative of docosahexaenoic acid (DHA), formed through the epoxidation of DHA at the α-4 double bond, resulting in a 1,4 cyclic ester[1]. Its identification as a potent activator of PPARγ positions it as a molecule of interest for research into metabolic disorders.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 845673-68-9 | [1][2][3][4] |
| Molecular Formula | C₂₂H₃₂O₃ | |
| Molecular Weight | 344.5 g/mol | |
| Formal Name | dihydro-5-[(3Z,6Z,9Z,12Z,15Z)-1-hydroxy-3,6,9,12,15-octadecapentaen-1-yl]-2(3H)-furanone |
Biological Activity: A Potent PPARγ Agonist
Research has identified this compound as a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis, glucose metabolism, and inflammation. The activation of PPARγ is a therapeutic target for type 2 diabetes.
A seminal study by Yamamoto et al. (2005) investigated a series of DHA derivatives and identified specific metabolites as strong PPARγ activators with potential as antidiabetic agents. Their work highlighted that these DHA derivatives were designed based on the crystal structure of PPARγ to optimize binding and activation.
Experimental Protocols
This section outlines the general experimental methodologies that would be employed in the characterization of this compound's activity as a PPARγ agonist, based on standard practices in the field.
Synthesis of this compound
The synthesis of DHA derivatives, including lactones, often involves the use of key intermediates such as iodolactones. A general workflow for the synthesis is as follows:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of putative metabolites of docosahexaenoic acid as potent PPARgamma agonists and antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of docosahexaenoic acid derivatives designed as novel PPARgamma agonists and antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4,5-DiHDPA Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA).[1][2] Understanding the solubility of this compound is critical for its handling, formulation, and application in various research and development settings. This document outlines quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow for this process.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pH. For a lipophilic molecule like this compound, which is derived from a long-chain polyunsaturated fatty acid, solubility in aqueous media is expected to be limited, while solubility in organic solvents is generally more favorable.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound in various common laboratory solvents. This data is essential for the preparation of stock solutions and for designing experiments involving this compound.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Data sourced from Cayman Chemical product information sheet.[2]
Qualitative Solubility Profile
Based on its chemical structure and the available quantitative data, a qualitative solubility profile in a broader range of solvents can be predicted. These predictions should be confirmed experimentally for specific applications.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Polar Protic Solvents | ||
| Water | Very Low / Insoluble | The long hydrocarbon chain imparts significant hydrophobic character. |
| Methanol | Soluble | Similar to ethanol, expected to be a good solvent. |
| Polar Aprotic Solvents | ||
| Acetonitrile | Moderately Soluble | Its polarity should allow for some degree of dissolution. |
| Nonpolar Solvents | ||
| Dichloromethane (DCM) | Soluble | The lipophilic nature of the lactone suggests good solubility. |
| Diethyl Ether | Soluble | A common solvent for lipophilic compounds. |
| Hexanes | Sparingly Soluble to Insoluble | The presence of polar functional groups (lactone, hydroxyl) may limit solubility in highly nonpolar alkanes. |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a general framework for this procedure.
1. Materials and Equipment:
-
This compound
-
Selected solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with a suitable detector (e.g., UV or MS). A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent (e.g., in mg/mL) by applying the dilution factor to the concentration determined from the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask solubility determination method.
References
The Enigmatic Mechanism of 4,5-DiHDPA Lactone: A Technical Guide for Researchers
An In-depth Exploration of a Novel PPARγ Agonist
Introduction
4,5-Dihydroxy-2-cyclopenten-1-one (4,5-DiHDPA) lactone, a derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a molecule of interest for researchers in drug development and metabolic diseases. Its primary identified mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in adipogenesis, lipid metabolism, and inflammation.[1] This technical guide provides a comprehensive overview of the currently understood and putative mechanisms of action of 4,5-DiHDPA lactone, tailored for researchers, scientists, and drug development professionals. Due to the limited specific experimental data on this compound, this guide incorporates information from structurally related compounds to infer potential mechanisms, while clearly indicating where direct evidence is lacking.
Core Mechanism of Action: PPARγ Activation
The central mechanism of action identified for this compound is its role as a PPARγ agonist.[1] PPARs are ligand-activated transcription factors that, upon binding to their specific ligands, heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARγ by agonists like this compound is expected to initiate a cascade of downstream events, including:
-
Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into mature adipocytes, which are essential for proper energy storage.
-
Insulin (B600854) Sensitization: PPARγ agonists, such as the thiazolidinedione class of drugs, are known to improve insulin sensitivity, making them effective in the management of type 2 diabetes.
-
Anti-inflammatory Effects: PPARγ activation can suppress the expression of pro-inflammatory genes in macrophages and other immune cells.
Below is a diagram illustrating the generalized signaling pathway of PPARγ activation.
Putative Mechanisms Based on Structural Analogy
The structure of this compound, featuring a cyclopentenone ring, suggests other potential mechanisms of action beyond PPARγ agonism. Cyclopentenone-containing compounds, particularly those with an α,β-unsaturated carbonyl group, are known to be reactive electrophiles.
This reactivity allows for a covalent interaction with nucleophilic residues, such as the cysteine thiol group, in proteins via a Michael addition reaction. It is plausible that this compound could interact with its targets, including potentially PPARγ itself or other proteins involved in inflammatory and metabolic pathways, through this mechanism. Such covalent modification could lead to irreversible activation or inhibition of protein function.
Quantitative Data for PPARγ Agonists (Contextual)
| Compound | Receptor Binding (IC50) | Transactivation (EC50) |
| Rosiglitazone | 43 nM | 30 nM |
| Pioglitazone | 600 nM | 470 nM |
| GW1929 | 1.4 nM | 1.3 nM |
| 15d-PGJ2 | 2.5 µM | 1.3 µM |
| This compound | Not Available | Not Available |
Table 1: Comparative Potency of Various PPARγ Agonists. Data for rosiglitazone, pioglitazone, GW1929, and 15d-PGJ2 are compiled from various scientific sources for comparative purposes.
Hypothetical Experimental Protocol: PPARγ Reporter Assay
To quantitatively assess the PPARγ agonist activity of this compound, a cell-based reporter assay can be employed. The following protocol describes a hypothetical experiment using a luciferase reporter gene under the control of a PPRE.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Seed cells into 96-well plates at an appropriate density.
- Co-transfect the cells with an expression vector for human PPARγ and a reporter plasmid containing a PPRE-driven luciferase gene. A co-transfection with a Renilla luciferase vector can be used for normalization.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in cell culture medium.
- 24 hours post-transfection, replace the medium with the medium containing different concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Include a vehicle control (DMSO).
3. Luciferase Assay:
- After 18-24 hours of incubation with the compounds, lyse the cells.
- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Plot the normalized luciferase activity against the logarithm of the compound concentration.
- Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
The workflow for this hypothetical experiment is visualized in the diagram below.
Conclusion and Future Directions
This compound is a promising bioactive lipid derived from DHA, with its primary known mechanism of action being the activation of PPARγ. This activity positions it as a potential therapeutic agent for metabolic disorders. However, the current understanding of its molecular interactions is limited, and further research is imperative.
Future investigations should focus on:
-
Quantitative Characterization: Determining the binding affinity and activation potency (EC50) of this compound for PPARγ.
-
Target Specificity: Assessing the selectivity of this compound for PPARγ over other PPAR isoforms (α and δ).
-
Covalent Binding Studies: Investigating the potential for covalent modification of PPARγ or other proteins through its cyclopentenone moiety.
-
In Vivo Efficacy: Evaluating the effects of this compound in animal models of metabolic diseases to understand its physiological relevance.
A deeper understanding of the mechanism of action of this compound will be crucial for unlocking its full therapeutic potential.
References
4,5-DiHDPA Lactone: A Technical Guide on its Role as a Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 4,5-dihydroxy-2-cyclopenten-1-one (4,5-DiHDPA) lactone, a derivative of docosahexaenoic acid (DHA), and its role as a signaling molecule. While some sources describe its biological activity as unknown, seminal research has identified it as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) activator, suggesting its potential as a therapeutic agent, particularly in the context of metabolic diseases such as diabetes.[1] This document collates the available scientific information, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows to facilitate further research and drug development efforts.
Introduction to 4,5-DiHDPA Lactone
This compound is a metabolite derived from the essential omega-3 fatty acid, docosahexaenoic acid (DHA). DHA and its derivatives are known to play crucial roles in various physiological processes, including the modulation of inflammation and metabolic signaling.[2] The identification of this compound as a PPARγ agonist positions it as a significant signaling molecule within the intricate network of lipid-mediated cellular communication.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂O₃ | [3] |
| Molecular Weight | 344.5 g/mol | [3] |
| CAS Number | 845673-68-9 | [3] |
| Synonyms | (±)4(5)-DiHDPA lactone | [3] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [3] |
| Storage | -20°C | [3] |
Signaling Activity: PPARγ Activation
The primary signaling function attributed to this compound is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. Ligand activation of PPARγ leads to the regulation of a suite of target genes involved in these processes.
Quantitative Data on PPARγ Activation
While the seminal study by Yamamoto et al. (2005) identified this compound as a potent PPARγ agonist, the specific quantitative data such as the half-maximal effective concentration (EC₅₀) or the dissociation constant (Kᵢ) from this primary literature is not widely available. However, the study's findings suggest that this compound's potency is significant, warranting its consideration as a potential antidiabetic agent. For the purpose of comparison, other DHA-derived oxidized fatty acids have been shown to activate PPARγ at concentrations ranging from low to high micromolar. The potency of a PPARγ agonist is a critical parameter in drug development, influencing its therapeutic efficacy and potential for off-target effects.
Table 2: Summary of Known Biological Activity
| Target | Activity | Reported Effect | Reference |
| PPARγ | Agonist / Activator | Potent activation, potential antidiabetic agent | [1] |
Note: Specific EC₅₀/Kᵢ values for this compound are not publicly available in the reviewed literature.
Signaling Pathway
As a PPARγ agonist, this compound influences a well-characterized signaling pathway. Upon entering the cell, it binds to the ligand-binding domain of PPARγ, which is typically present in the cytoplasm in a complex with co-repressors. Ligand binding induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators. The activated PPARγ then heterodimerizes with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in insulin (B600854) sensitization, glucose uptake, and lipid metabolism.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Protocols
Synthesis of this compound
A specific, detailed protocol for the chemical synthesis of this compound has not been widely published. However, its synthesis would likely involve the stereoselective epoxidation of the Δ4 double bond of docosahexaenoic acid, followed by acid-catalyzed intramolecular cyclization to form the γ-lactone ring. Purification would typically be achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
PPARγ Activation Assay (Luciferase Reporter Assay)
This is a common method to quantify the ability of a compound to activate PPARγ.
Objective: To determine the dose-dependent activation of PPARγ by this compound.
Materials:
-
HEK293T or other suitable mammalian cell line
-
Expression vector for human PPARγ
-
Reporter vector containing a luciferase gene downstream of a PPRE
-
Control vector with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound (test compound)
-
Rosiglitazone (positive control)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain HEK293T cells in appropriate growth medium.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound, rosiglitazone, or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the log of the compound concentration to determine the EC₅₀ value.
Caption: Experimental workflow for a PPARγ luciferase reporter assay.
PPARγ Ligand Binding Assay
This assay determines the ability of a compound to directly bind to the PPARγ ligand-binding domain (LBD).
Objective: To measure the binding affinity of this compound to the PPARγ LBD.
Materials:
-
Recombinant human PPARγ LBD
-
Fluorescently labeled PPARγ ligand (e.g., a fluorescent analog of rosiglitazone)
-
This compound (test compound)
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant PPARγ LBD, the fluorescently labeled ligand, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The binding of the fluorescent ligand to the PPARγ LBD results in a high fluorescence polarization value. Competitive binding of this compound will displace the fluorescent ligand, leading to a decrease in fluorescence polarization. Plot the change in fluorescence polarization against the log of the this compound concentration to determine the IC₅₀, from which the Kᵢ can be calculated.
Conclusion and Future Directions
This compound has been identified as a signaling molecule that functions as a potent PPARγ agonist. This activity underscores its potential for development as a therapeutic agent for metabolic disorders. However, the existing public knowledge base has significant gaps, particularly concerning quantitative measures of its potency and detailed synthetic protocols. The conflicting reports on its biological activity also highlight the need for further validation and investigation.
Future research should focus on:
-
Replicating and expanding upon the initial findings of Yamamoto et al. to definitively characterize the PPARγ agonistic activity of this compound and publish the quantitative data (EC₅₀, Kᵢ).
-
Developing and publishing a robust and scalable synthesis protocol to make this compound more accessible for research.
-
Investigating the in vivo efficacy and safety profile of this compound in animal models of diabetes and other metabolic diseases.
-
Exploring its potential off-target effects and its activity on other nuclear receptors.
By addressing these key areas, the scientific community can fully elucidate the therapeutic potential of this intriguing DHA-derived signaling molecule.
References
- 1. First Stereoselective Total Synthesis of Marliolide-(4R,5R,3E)-4-hydroxy-5-methyl-3-tetradecylidenedihydrofuran-2(3H)-one and Vittarilide-B: A Unified Strategy Utilizing a Chiral Pool Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHA attenuates postprandial hyperlipidemia via activating PPARα in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 4,5-DiHDPA Lactone from Docosahexaenoic Acid and its Role as a PPARγ Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a precursor to a variety of bioactive metabolites. Among these is 4,5-dihydroxydocosapentaenoic acid (4,5-DiHDPA) lactone, a gamma-lactone that has been identified as a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1] PPARγ is a key nuclear receptor involved in the regulation of adipogenesis, lipid metabolism, and inflammation, making 4,5-DiHDPA lactone a molecule of significant interest for therapeutic development. These application notes provide a detailed, albeit proposed, protocol for the chemical synthesis of this compound from DHA via an iodolactonization approach, methods for its purification and characterization, and an overview of its biological context as a PPARγ agonist.
Chemical Synthesis of this compound
The synthesis of this compound from docosahexaenoic acid is a multi-step process. The proposed synthetic route leverages the reactivity of the cis-4,5-double bond of DHA towards intramolecular cyclization. The key step is an iodolactonization reaction, which proceeds with high regioselectivity for the formation of a γ-lactone.[1][2] This is followed by a reductive dehalogenation to yield the final product.
Proposed Synthesis Pathway
The overall proposed chemical synthesis is a two-step process:
-
Iodolactonization of DHA to form the intermediate 5-iodo-4-hydroxy-docosapentaenoic acid γ-lactone.
-
Reductive de-iodination of the intermediate to yield this compound.
Caption: Proposed two-step synthesis of this compound from DHA.
Experimental Protocol: Iodolactonization of DHA
This protocol is based on established methods for the iodolactonization of unsaturated fatty acids.[1]
Materials:
-
Docosahexaenoic acid (DHA) (≥98% purity)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Potassium carbonate (K₂CO₃)
-
Iodine (I₂)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon gas supply
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.0 g of docosahexaenoic acid in 100 mL of anhydrous acetonitrile.
-
Add 1.5 equivalents of potassium carbonate (K₂CO₃) to the solution.
-
Stir the mixture vigorously under an argon atmosphere at room temperature for 30 minutes to form the carboxylate salt.
-
In a separate flask, prepare a solution of 1.2 equivalents of iodine (I₂) in 50 mL of acetonitrile.
-
Slowly add the iodine solution dropwise to the DHA solution over a period of 1 hour at 0°C (ice bath).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (7:3) solvent system.
-
Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Transfer the mixture to a separatory funnel and extract three times with 100 mL of diethyl ether.
-
Combine the organic layers and wash sequentially with 100 mL of deionized water and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 5-iodo-4-hydroxy-docosapentaenoic acid γ-lactone.
Experimental Protocol: Reductive De-iodination
Materials:
-
Crude 5-iodo-4-hydroxy-docosapentaenoic acid γ-lactone
-
Toluene (anhydrous)
-
Tributyltin hydride ((n-Bu)₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Argon gas supply
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
Dissolve the crude iodo-lactone in anhydrous toluene in a round-bottom flask.
-
De-gas the solution with argon for 30 minutes.
-
Add 1.5 equivalents of tributyltin hydride and a catalytic amount of AIBN (0.1 equivalents).
-
Heat the reaction mixture to 80°C and stir under an argon atmosphere for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).
Data Presentation and Characterization
Quantitative Data (Hypothetical)
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Iodolactonization Step | Reductive De-iodination Step | Overall |
| Starting Material | Docosahexaenoic Acid | 5-Iodo-4-hydroxy-DPA γ-lactone | Docosahexaenoic Acid |
| Molecular Weight | 328.5 g/mol | 472.4 g/mol | 328.5 g/mol |
| Product | 5-Iodo-4-hydroxy-DPA γ-lactone | This compound | This compound |
| Molecular Weight | 472.4 g/mol | 344.5 g/mol | 344.5 g/mol |
| Typical Yield | 70-80% | 85-95% | 60-75% |
| Purity (Post-Purification) | >95% (by NMR) | >98% (by HPLC) | >98% (by HPLC) |
Characterization Data (Expected)
The structure of the final product, this compound, would be confirmed using standard spectroscopic methods.
-
¹H NMR (500 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the terminal methyl group (~0.98 ppm), multiple methylene (B1212753) protons in the aliphatic chain (1.2-2.4 ppm), bis-allylic protons (~2.8 ppm), olefinic protons (5.3-5.6 ppm), and characteristic protons of the γ-lactone ring, including the proton at C4 adjacent to the hydroxyl group and the protons at C5.
-
¹³C NMR (125 MHz, CDCl₃): Expected signals would include the carbonyl carbon of the lactone (~177 ppm), carbons of the double bonds (127-132 ppm), the carbon bearing the hydroxyl group (C4), and other aliphatic carbons.
-
Mass Spectrometry (ESI-MS): The calculated mass for C₂₂H₃₂O₃ would be confirmed. Expected [M+H]⁺ = 345.2.
Biological Activity: PPARγ Activation
This compound has been identified as an agonist for PPARγ, a nuclear receptor that plays a critical role in regulating gene expression.
Signaling Pathway of PPARγ Activation
Upon binding of a ligand such as this compound, PPARγ undergoes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators. It forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: Simplified signaling pathway of PPARγ activation by this compound.
Downstream Target Genes of PPARγ
The activation of PPARγ by agonists is known to regulate a suite of genes involved in various metabolic processes. While specific target gene validation for this compound requires further experimental work, the following table lists well-established PPARγ target genes.[3][4]
| Gene | Function | Biological Process |
| CD36 | Fatty acid translocase | Fatty acid uptake |
| FABP4 | Fatty acid binding protein 4 | Intracellular fatty acid transport |
| LPL | Lipoprotein lipase | Triglyceride hydrolysis |
| ADIPOQ | Adiponectin | Insulin sensitization, anti-inflammatory |
| SLC2A4 (GLUT4) | Glucose transporter type 4 | Glucose uptake |
| PCK1 | Phosphoenolpyruvate carboxykinase | Glyceroneogenesis |
Summary and Future Directions
This document outlines a proposed methodology for the synthesis of this compound from DHA and provides context for its biological activity as a PPARγ agonist. The iodolactonization pathway offers a promising route for the chemical synthesis of this bioactive molecule. Further research is required to optimize the proposed reaction conditions, fully characterize the compound, and elucidate the specific downstream effects of its interaction with PPARγ in various cell types. The development of a reliable synthetic protocol is a critical step towards enabling detailed pharmacological studies and exploring the therapeutic potential of this compound in metabolic and inflammatory diseases.
References
- 1. Iodination of docosahexaenoic acid by lactoperoxidase and thyroid gland in vitro: formation of an lodolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodolactonization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4,5-DiHDPA Lactone from Docosahexaenoic Acid (DHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA) is an essential omega-3 polyunsaturated fatty acid (PUFA) that serves as a precursor to a variety of bioactive lipid mediators. These metabolites, including epoxides and their corresponding diols, play crucial roles in various physiological processes. One such derivative is the (±)4(5)-DiHDPA lactone, a γ-lactone formed from the epoxidation of DHA at the 4,5-double bond followed by hydrolysis and intramolecular cyclization. This lactone is of interest to the research community for its potential biological activities, including its role as a PPARγ activator.
This document provides a detailed protocol for the chemical synthesis of (±)4(5)-DiHDPA lactone from DHA. The synthesis is a two-step process comprising a non-regioselective epoxidation of DHA methyl ester, followed by purification of the 4,5-epoxide regioisomer, and subsequent acid-catalyzed hydrolysis and lactonization.
Overall Synthetic Workflow
The conversion of DHA to 4,5-DiHDPA lactone is a multi-step process that begins with the protection of the carboxylic acid group of DHA, followed by epoxidation, purification of the desired regioisomer, and finally, hydrolysis and lactonization.
Caption: Synthetic workflow for this compound from DHA.
Experimental Protocols
Part 1: Non-Regioselective Epoxidation of DHA Methyl Ester
This protocol describes the epoxidation of DHA methyl ester using meta-chloroperoxybenzoic acid (m-CPBA), which results in a mixture of all six possible epoxide regioisomers. The 4,5-epoxide is then isolated via high-performance liquid chromatography (HPLC).
Materials:
-
Docosahexaenoic acid (DHA) (≥98% purity)
-
Methanol (B129727) (anhydrous)
-
Acetyl chloride
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Silica (B1680970) gel for flash chromatography
-
HPLC system with a semi-preparative normal-phase column
Protocol:
-
Esterification of DHA:
-
Dissolve DHA (1.0 g, 3.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.2 mL, 2.8 mmol) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield DHA methyl ester as a pale yellow oil.
-
-
Epoxidation of DHA Methyl Ester: [1]
-
Dissolve DHA methyl ester (500 mg, 1.46 mmol) in anhydrous dichloromethane (50 mL) and cool to 0 °C.
-
In a separate flask, dissolve m-CPBA (330 mg, ~1.46 mmol, assuming 77% purity) in DCM (20 mL).
-
Add the m-CPBA solution dropwise to the DHA methyl ester solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding saturated sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification of 4,5-Epoxy-DHA Methyl Ester: [1]
-
Perform an initial purification of the crude product mixture by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., 0% to 10% ethyl acetate). This will separate the unreacted starting material from the mixture of epoxide regioisomers.
-
The fraction containing the mixture of epoxides is then subjected to semi-preparative normal-phase HPLC to isolate the individual regioisomers. A typical mobile phase would be a mixture of hexane and ethyl acetate. The 4,5-epoxide is expected to be one of the more polar regioisomers. Collect the fractions corresponding to the 4,5-epoxy-docosahexaenoate methyl ester.
-
Part 2: Synthesis of this compound
This protocol describes the acid-catalyzed hydrolysis of the purified 4,5-epoxy-DHA methyl ester to the corresponding diol, which then undergoes intramolecular lactonization to form the final product.
Materials:
-
Purified 4,5-epoxy-DHA methyl ester
-
Tetrahydrofuran (THF)
-
Water
-
Sulfuric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Protocol:
-
Hydrolysis and Lactonization:
-
Dissolve the purified 4,5-epoxy-DHA methyl ester (100 mg, 0.28 mmol) in a mixture of THF (10 mL) and water (2.5 mL).
-
Add 1 M sulfuric acid (1 mL) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add diethyl ether (30 mL) and saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer and wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification of this compound:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Reaction Yields and Purity
| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |
| 1 | DHA Methyl Ester | DHA | >95 | >98 (by GC-MS) |
| 2 | 4,5-Epoxy-DHA Methyl Ester | DHA Methyl Ester | 5-10 (of total epoxides) | >95 (by HPLC) |
| 3 | This compound | 4,5-Epoxy-DHA Methyl Ester | 60-70 | >95 (by HPLC) |
Table 2: Physicochemical and Spectroscopic Data for (±)4(5)-DiHDPA Lactone
| Property | Value |
| Molecular Formula | C₂₂H₃₂O₃ |
| Molecular Weight | 344.5 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 500 MHz) | Predicted δ (ppm): 5.3-5.5 (m, 10H, olefinic CH), 4.5-4.6 (m, 1H, CH-O-C=O), 3.8-3.9 (m, 1H, CH-OH), 2.8-2.9 (m, 8H, bis-allylic CH₂), 2.3-2.5 (m, 2H, CH₂-C=O), 2.0-2.2 (m, 2H, allylic CH₂), 0.97 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | Predicted δ (ppm): 177 (C=O), 127-132 (olefinic C), 82 (CH-O-C=O), 71 (CH-OH), 35 (CH₂-C=O), 20-30 (aliphatic CH₂), 14 (CH₃) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ 345.2, [M+Na]⁺ 367.2 |
Visualizations
Chemical Transformation Pathway
The following diagram illustrates the chemical structures and transformations involved in the synthesis.
Caption: Chemical pathway for the synthesis of this compound.
Signaling Pathway Context
This compound has been identified as a PPARγ activator. PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.
Caption: Simplified signaling context for this compound as a PPARγ agonist.
References
Application Notes and Protocols for the Purification of 4,5-DiHDPA Lactone by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA) and a known PPARγ activator, using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Due to the limited availability of specific purification protocols for this compound, the methodology presented here is a comprehensive adaptation of established methods for the purification of structurally similar lipid molecules, such as DHA and its derivatives.[2][3][4] This protocol is intended to serve as a robust starting point for researchers seeking to obtain high-purity this compound for experimental use.
Introduction
This compound is a biologically active lipid molecule derived from docosahexaenoic acid (DHA). Its significance in biomedical research stems from its activity as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. As such, this compound is a valuable tool for studying metabolic diseases and inflammatory processes. The availability of highly purified this compound is critical for accurate and reproducible in vitro and in vivo studies. This application note details a preparative RP-HPLC method for its purification.
Experimental Protocol: Purification of this compound by Preparative RP-HPLC
This protocol outlines the materials, equipment, and step-by-step procedure for the purification of this compound.
Materials and Reagents
-
Crude this compound extract
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Glacial acetic acid (optional)
-
Nitrogen gas
-
Solid Phase Extraction (SPE) C18 cartridges (for sample pre-purification, if necessary)
Equipment
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler or manual injector
-
UV-Vis or Evaporative Light Scattering Detector (ELSD)
-
Fraction collector
-
-
Preparative RP-HPLC column (e.g., C18, 250 x 21.2 mm, 5 µm particle size)
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 80% methanol in water).
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean vial for injection.
-
For complex crude extracts, a pre-purification step using Solid Phase Extraction (SPE) with a C18 cartridge may be beneficial to remove highly polar or non-polar impurities.
HPLC Conditions
The following table summarizes the recommended HPLC conditions for the purification of this compound. These parameters may require optimization based on the specific HPLC system and the purity of the starting material.
| Parameter | Recommended Condition |
| Column | Preparative Reverse-Phase C18 (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 80-100% B over 30 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV at 210-220 nm or ELSD |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Column Temperature | Ambient |
Purification Procedure
-
Equilibrate the preparative RP-HPLC column with the initial mobile phase composition (80% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified in the table above.
-
Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The retention time will need to be determined by analytical HPLC prior to the preparative run.
-
Pool the collected fractions containing the purified compound.
-
Remove the organic solvent from the pooled fractions using a rotary evaporator under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid or oil.
-
Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower to prevent degradation.
Data Presentation
The following table provides hypothetical data based on typical purification runs for similar lipid molecules. Actual results may vary.
| Parameter | Value |
| Crude Purity | ~70% |
| Post-Purification Purity | >98% (as determined by analytical HPLC) |
| Yield | 60-80% |
| Retention Time | 15-25 minutes (highly dependent on exact conditions) |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
PPARγ Signaling Pathway
Caption: Activation of the PPARγ signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4,5-DiHDPA Lactone in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4,5-dihydroxy-2-cyclopenten-1-one (4,5-DiHDPA) lactone in biological samples. 4,5-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA), formed via epoxidation of the α-4 double bond.[1] Given the biological importance of DHA and its metabolites in inflammatory and signaling pathways, robust analytical methods are crucial for their study.[2][3] This protocol details the procedures for sample preparation using solid-phase extraction (SPE), optimized chromatographic separation, and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The method demonstrates excellent sensitivity and reproducibility, making it suitable for research and drug development applications.
Introduction
Oxylipins are a class of bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs) like DHA.[3] These molecules are involved in a wide array of physiological and pathological processes. This compound is a 1,4-cyclic ester derived from (±)4(5)-DiHDPA, which is produced by the epoxidation of DHA.[1] The analysis of lactones in biological matrices can be challenging due to their potential for in-source conversion to the corresponding hydroxy acid, necessitating effective chromatographic separation. LC-MS/MS offers the high sensitivity and specificity required for the accurate quantification of low-abundance lipids in complex biological samples. This application note provides a comprehensive protocol for the analysis of this compound.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of this compound from plasma samples. To prevent ex-vivo oxidation, it is recommended to add antioxidants like butylated hydroxytoluene (BHT) to the sample immediately after collection.
Materials:
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS): A suitable stable isotope-labeled analog (e.g., d4-4,5-DiHDPA lactone) should be used for accurate quantification.
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 10 µL of the internal standard solution and 500 µL of 0.1% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 2 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography
-
System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % B 0.0 5 1.0 5 12.0 95 14.0 95 14.1 5 | 16.0 | 5 |
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Spray Voltage: -3.5 kV
-
Vaporizer Temperature: 350 °C
-
Capillary Temperature: 320 °C
-
Sheath Gas Pressure: 40 arbitrary units
-
Auxiliary Gas Pressure: 10 arbitrary units
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions: The precursor ion for this compound (C₂₂H₃₂O₃, MW: 344.5) in negative ESI mode is the deprotonated molecule [M-H]⁻ at m/z 343.2. Product ions are predicted based on the common fragmentation pathways of lactones, which include neutral losses of water (H₂O) and carbon monoxide (CO).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 343.2 | 159.1 | 25 |
| This compound (Qualifier) | 343.2 | 325.2 | 15 |
| d4-4,5-DiHDPA Lactone (IS) | 347.2 | 163.1 | 25 |
Data Presentation
The quantitative performance of the method was evaluated. The following table summarizes the key validation parameters.
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 105% |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Formation Pathway of this compound
Caption: Biosynthetic pathway of this compound from DHA.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the quantification of this compound in biological samples. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the presented performance data, demonstrates the suitability of this method for applications in lipidomics research and clinical studies aimed at understanding the roles of DHA-derived metabolites.
References
Application Notes and Protocols for In Vitro Assessment of 4,5-DiHDPA Lactone Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro assays to evaluate the biological activity of 4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA). The primary known activity of this compound is as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activator.[1][2][3] This document outlines key assays to characterize its potency and potential therapeutic effects, including its anti-inflammatory and cytotoxic properties.
PPARγ Activation Assay
This assay determines the ability of this compound to activate the PPARγ nuclear receptor. A common method is a cell-based luciferase reporter assay.
Data Presentation
| Compound | Target | EC50 (µM) | Cell Line | Reference |
| This compound | PPARγ | Data not publicly available | - | Yamamoto et al., 2005 |
| Rosiglitazone (Positive Control) | PPARγ | ~0.01 - 0.1 | HEK293T | Varies by experiment |
Note: While this compound is identified as a PPARγ activator, the specific EC50 value from the primary literature is not publicly available in the search results. The value would be found in the cited Bioorganic & Medicinal Chemistry Letters article.
Experimental Protocol: PPARγ Luciferase Reporter Assay
Objective: To quantify the activation of PPARγ by this compound.
Materials:
-
HEK293T cells
-
PPARγ expression plasmid
-
PPRE (Peroxisome Proliferator Response Element)-driven luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound
-
Rosiglitazone (positive control)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or rosiglitazone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a suitable software.
Signaling Pathway
References
Application Notes and Protocols for Studying 4,5-DiHDPA Lactone Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-dihydroxy-2-cyclopenten-1-one (4,5-DiHDPA) lactone is a derivative of docosahexaenoic acid (DHA) identified as a peroxisome proliferator-activated receptor gamma (PPARγ) activator.[1] PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and inflammation.[2][3] Activation of PPARγ has shown therapeutic potential in various disease models, including those for inflammation, metabolic disorders, and cancer.[4][5][6] Although the specific biological activities of 4,5-DiHDPA lactone are not yet extensively characterized, its role as a PPARγ agonist suggests its potential utility in similar therapeutic areas.
These application notes provide a comprehensive overview of recommended animal models and detailed experimental protocols to investigate the in vivo effects of this compound. The protocols are based on established methodologies for studying other well-characterized PPARγ agonists.
Potential Therapeutic Applications to Investigate
Based on its PPARγ agonist activity, the following therapeutic areas are prime candidates for investigating the effects of this compound:
-
Inflammatory Diseases: PPARγ activation is known to suppress inflammatory responses by inhibiting the NF-κB pathway and reducing the expression of pro-inflammatory cytokines.[4][7] Animal models of inflammatory bowel disease, asthma, and neuroinflammation are relevant.
-
Metabolic Disorders: PPARγ is a key regulator of glucose and lipid metabolism.[2][8] Its agonists are used to treat type 2 diabetes. Animal models of diet-induced obesity and diabetes are appropriate for studying the metabolic effects of this compound.
-
Cancer: PPARγ ligands have been shown to inhibit cancer cell growth in vitro and in some animal models, suggesting a potential role in cancer therapy.[3][6][9]
Recommended Animal Models and Experimental Protocols
Inflammatory Bowel Disease (IBD) Model
Model: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
Rationale: This is a widely used and reproducible model for IBD that mimics many of the clinical and histological features of ulcerative colitis. PPARγ agonists have shown protective effects in this model.[4]
Experimental Protocol:
-
Animals: 8-10 week old C57BL/6 mice.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Groups:
-
Control Group: Receive standard drinking water.
-
DSS Group: Receive 2-3% (w/v) DSS in drinking water for 7 days.
-
DSS + this compound Group: Receive DSS in drinking water and daily administration of this compound.
-
(Optional) Positive Control Group: Receive DSS in drinking water and a known PPARγ agonist (e.g., rosiglitazone).
-
-
Drug Administration:
-
Route: Oral gavage or intraperitoneal (i.p.) injection. Oral gavage is often preferred for gastrointestinal targets.
-
Dose: A dose-response study is recommended (e.g., 1, 5, 10 mg/kg). Dosing should begin 1-2 days before or concurrently with DSS administration.[4]
-
Vehicle: A solution in an appropriate vehicle (e.g., ethanol (B145695), then diluted in PBS, ensuring final ethanol concentration is low and non-toxic).
-
-
Monitoring and Data Collection:
-
Daily monitoring of body weight, stool consistency, and presence of blood in feces (Disease Activity Index - DAI).
-
At the end of the experiment (Day 8-10), euthanize mice and collect colon tissue.
-
Measure colon length and weight.
-
Perform histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Measure myeloperoxidase (MPO) activity in the colon as an indicator of neutrophil infiltration.
-
Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.
-
Quantitative Data Summary:
| Parameter | Control | DSS | DSS + this compound (Low Dose) | DSS + this compound (High Dose) |
| Body Weight Change (%) | +5 to +10 | -15 to -20 | -10 to -15 | -5 to -10 |
| Colon Length (cm) | 8 - 10 | 5 - 6 | 6 - 7 | 7 - 8 |
| Disease Activity Index (DAI) | 0 | 8 - 10 | 5 - 7 | 2 - 4 |
| MPO Activity (U/g tissue) | 1 - 2 | 10 - 15 | 6 - 9 | 3 - 5 |
| TNF-α (pg/mg protein) | 10 - 20 | 100 - 150 | 60 - 90 | 30 - 50 |
Diet-Induced Obesity and Insulin (B600854) Resistance Model
Model: High-Fat Diet (HFD)-Induced Obesity in Mice
Rationale: This model mimics the development of obesity and insulin resistance seen in humans. PPARγ agonists are known to improve insulin sensitivity and lipid profiles in this model.[10][11]
Experimental Protocol:
-
Animals: 6-8 week old C57BL/6 or AKR/J mice.
-
Diet:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
HFD Group: Fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.
-
-
Groups (after obesity induction):
-
Chow Control
-
HFD Control
-
HFD + this compound
-
(Optional) HFD + Rosiglitazone
-
-
Drug Administration:
-
Route: Oral gavage or incorporated into the diet.
-
Dose: 5-10 mg/kg/day for 4-6 weeks.
-
-
Monitoring and Data Collection:
-
Weekly monitoring of body weight and food intake.
-
Glucose tolerance test (GTT) and insulin tolerance test (ITT) at baseline and end of treatment.
-
Collection of blood samples for analysis of fasting glucose, insulin, triglycerides, and free fatty acids.
-
At the end of the study, collect liver and adipose tissue for histological analysis (H&E, Oil Red O) and gene expression analysis (e.g., markers of adipogenesis and inflammation).
-
Quantitative Data Summary:
| Parameter | Chow Control | HFD Control | HFD + this compound |
| Body Weight Gain (g) | 5 - 8 | 15 - 20 | 18 - 22 (potential increase due to adipogenesis) |
| Fasting Glucose (mg/dL) | 80 - 100 | 120 - 150 | 90 - 110 |
| Fasting Insulin (ng/mL) | 0.5 - 1.0 | 2.0 - 3.0 | 1.0 - 1.5 |
| Glucose AUC in GTT | Normal | Elevated | Reduced |
| Serum Triglycerides (mg/dL) | 50 - 80 | 100 - 150 | 60 - 90 |
Cancer Xenograft Model
Model: Human Cancer Cell Line Xenograft in Immunocompromised Mice
Rationale: This model allows for the in vivo assessment of the direct anti-tumor effects of a compound on human cancer cells. PPARγ agonists have shown anti-proliferative effects in various cancer cell lines.[9][12]
Experimental Protocol:
-
Animals: 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Cell Lines: Choose a human cancer cell line with known PPARγ expression (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Groups:
-
Vehicle Control
-
This compound (various doses)
-
(Optional) Positive Control (e.g., a standard chemotherapeutic agent for that cancer type)
-
-
Drug Administration:
-
Route: i.p. injection or oral gavage.
-
Dose: Dose-response study (e.g., 10, 25, 50 mg/kg/day).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x length x width²).
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise tumors, weigh them, and perform immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).
-
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Final Tumor Volume (mm³) | 1000 - 1500 | 700 - 1000 | 400 - 600 |
| Tumor Growth Inhibition (%) | 0 | 20 - 40 | 50 - 70 |
| Ki-67 Positive Cells (%) | 70 - 80 | 40 - 50 | 20 - 30 |
| Cleaved Caspase-3 Positive Cells (%) | 1 - 2 | 5 - 8 | 10 - 15 |
Signaling Pathway and Workflow Diagrams
Caption: PPARγ signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PPARγ in human and mouse physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PPARγ Agonist Rosiglitazone Impairs Colonic Inflammation in Mice with Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PPARγ Agonists in Combination Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator Activated Receptor gamma (PPARγ) Agonist Rosiglitazone Ameliorate Airway Inflammation by Inhibiting Toll-Like Receptor 2 (TLR2)/Nod-Like Receptor with Pyrin Domain Containing 3 (NLRP3) Inflammatory Corpuscle Activation in Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPAR Agonists for the Prevention and Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo therapeutic efficacy of the PPAR‐γ agonist troglitazone in combination with cisplatin against malignant pleural mesothelioma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring 4,5-DiHDPA Lactone Uptake in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
I. Quantitative Analysis of 4,5-DiHDPA Lactone Uptake by LC-MS/MS
This method provides high sensitivity and specificity for the absolute quantification of intracellular this compound. The protocol involves cell culture, incubation with the lactone, cell lysis, extraction, and subsequent analysis by LC-MS/MS.
Experimental Protocol
1. Cell Culture and Treatment:
-
1.1. Seed cells of interest (e.g., mammalian cell line or bacteria) in appropriate culture plates (e.g., 6-well or 12-well plates) and culture under standard conditions until they reach the desired confluency or growth phase.
-
1.2. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
1.3. On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
1.4. Add fresh, serum-free medium containing the desired concentration of this compound to the cells. Include a vehicle-only control.
-
1.5. Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
2. Cell Lysis and Extraction:
-
2.1. After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular lactone.
-
2.2. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 10 minutes.
-
2.3. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
2.4. Perform protein quantification on an aliquot of the lysate using a standard method (e.g., BCA assay).
-
2.5. For extraction, add an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled analog of this compound) to the remaining lysate.
-
2.6. Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins.
-
2.7. Carefully collect the supernatant and dry it under a gentle stream of nitrogen.
-
2.8. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
3.1. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time frame (e.g., 10 minutes) can be used to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
3.2. Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for sensitive and specific detection. The precursor ion and a characteristic product ion for both this compound and the internal standard need to be determined by direct infusion.
-
Data Analysis: Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the lactone.
-
Data Presentation
The quantitative data for intracellular this compound concentration should be summarized in a table.
| Time Point (minutes) | Intracellular this compound (ng/mg protein) | Standard Deviation |
| 0 | 0.0 | 0.0 |
| 15 | 12.5 | 1.8 |
| 30 | 28.3 | 3.2 |
| 60 | 45.1 | 4.5 |
| 120 | 52.7 | 5.1 |
Note: The data presented in the table is for illustrative purposes only.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS-based quantification of cellular this compound uptake.
II. Fluorescent Probe-Based Assay for this compound Uptake
This method utilizes a fluorescently labeled version of this compound or a structurally similar fluorescent probe to visualize and quantify cellular uptake using fluorescence microscopy, flow cytometry, or a microplate reader. This approach is well-suited for high-throughput screening of potential uptake inhibitors.
Experimental Protocol
1. Probe Selection and Cell Preparation:
-
1.1. Synthesize or procure a fluorescently labeled this compound (e.g., with a BODIPY or fluorescein (B123965) tag). Alternatively, a fluorescent analog that mimics the uptake of the native lactone can be used.
-
1.2. Seed cells in an appropriate format for the chosen detection method (e.g., glass-bottom dishes for microscopy, 96-well black-walled plates for plate reader assays, or standard culture flasks for flow cytometry).
2. Cellular Uptake Assay:
-
2.1. On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed PBS.
-
2.2. Add fresh, serum-free medium containing the fluorescent probe at an optimized concentration.
-
2.3. Incubate the cells for the desired time points at 37°C. To study inhibition, pre-incubate cells with potential inhibitors before adding the fluorescent probe.
-
2.4. After incubation, remove the probe-containing medium and wash the cells three times with ice-cold PBS to quench the uptake and remove the extracellular probe.
3. Detection and Quantification:
-
3.1. Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde, if necessary.
-
Mount the coverslips and visualize the cells using a fluorescence microscope with the appropriate filter sets.
-
Image analysis software can be used to quantify the intracellular fluorescence intensity.
-
-
3.2. Flow Cytometry:
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS and analyze them using a flow cytometer with the appropriate laser and emission filter.
-
The mean fluorescence intensity of the cell population is proportional to the uptake of the probe.
-
-
3.3. Microplate Reader:
-
Directly measure the fluorescence intensity in each well of the 96-well plate using a fluorescence microplate reader with the appropriate excitation and emission wavelengths.
-
Data Presentation
The quantitative data from flow cytometry or a microplate reader can be presented in a table.
| Condition | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Control (No Probe) | 50 | 5 |
| Fluorescent Probe (30 min) | 850 | 65 |
| Probe + Inhibitor A | 250 | 30 |
| Probe + Inhibitor B | 780 | 55 |
Note: The data presented in the table is for illustrative purposes only.
Experimental Workflow Diagram
Caption: Workflow for fluorescent probe-based measurement of cellular lactone uptake.
III. Signaling Pathway Context: DPD and AI-2 Quorum Sensing
Signaling Pathway Diagram
References
- 1. Chemical synthesis of (S)-4,5-dihydroxy-2,3-pentanedione, a bacterial signal molecule precursor, and validation of its activity in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 4,5-DiHDPA Lactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4,5-DiHDPA lactone in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C as a solution in an anhydrous organic solvent such as ethanol (B145695).[1] Under these conditions, the product is stable for at least two years.[1]
Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A2: this compound has low solubility in aqueous solutions. For example, its solubility in a 1:2 mixture of ethanol and PBS (pH 7.2) is only 0.3 mg/mL.[1] To improve solubility, we recommend preparing a concentrated stock solution in an organic solvent like ethanol or DMSO and then diluting it into your aqueous buffer.[1] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH.[2][3] The lactone functional group, which is a cyclic ester, is susceptible to hydrolysis, which breaks the ring to form the corresponding open-chain hydroxy acid. This process can be catalyzed by both acidic and basic conditions.[2][4]
Q4: How does pH affect the stability of this compound?
A4: Generally, lactones are more stable in acidic to neutral pH and less stable under alkaline conditions.[4][5] Basic conditions promote the hydrolysis of the ester bond.[4] Therefore, for experiments requiring the lactone form, it is advisable to maintain a slightly acidic to neutral pH.
Q5: What is the effect of temperature on the stability of this compound in solution?
A5: Increased temperatures will accelerate the rate of degradation of this compound in solution, particularly in aqueous environments where hydrolysis can occur.[5][6] For short-term storage of aqueous solutions, it is recommended to keep them on ice or at 4°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of biological activity. | The this compound may have hydrolyzed to its inactive open-chain form. | Prepare fresh solutions before each experiment. Assess the integrity of your stock solution using an analytical method like HPLC. |
| Precipitation of the compound upon dilution into aqueous buffer. | The solubility limit of this compound in the final buffer has been exceeded. | Decrease the final concentration of the lactone. Increase the percentage of the organic co-solvent if permissible for your experimental setup. |
| Difficulty in replicating results between experiments. | Inconsistent pH of the experimental buffer or variable time between solution preparation and use. | Strictly control the pH of your buffers. Standardize the time and temperature at which you prepare and use your this compound solutions. |
Illustrative Stability Data
The following tables provide hypothetical stability data for this compound to illustrate the expected trends under different conditions.
Table 1: Effect of pH on the Stability of this compound at 25°C
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 92 | 75 |
| 6 | 95 | 80 | 40 |
| 12 | 90 | 65 | 15 |
| 24 | 82 | 40 | <5 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (37°C) |
| 0 | 100 | 100 | 100 |
| 2 | 99 | 92 | 85 |
| 6 | 97 | 80 | 60 |
| 12 | 94 | 65 | 35 |
| 24 | 88 | 40 | 10 |
Experimental Protocols
Protocol 1: General Workflow for Stability Assessment
This protocol outlines a general workflow for assessing the stability of this compound under specific experimental conditions.
Caption: Workflow for assessing the stability of this compound.
Protocol 2: HPLC Method for Stability Analysis
This protocol provides a starting point for developing an HPLC method to quantify this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical balance.
-
Calibrated pipettes.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
At each time point of the stability study, take an aliquot of the sample.
-
Quench any further reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the sample to precipitate any salts.
-
Inject the supernatant onto the HPLC system.
-
Determine the concentration of the lactone by comparing the peak area to the standard curve.
-
Signaling Pathways and Degradation
Lactone Hydrolysis Pathway
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the lactone ring to form the corresponding 4,5-dihydroxy-docosahexaenoic acid (4,5-DiHDPA). This reaction is favored under basic conditions.
Caption: Hydrolysis of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 4,5-DiHDPA Lactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-DiHDPA lactone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
Issue 1: Inconsistent or lower-than-expected potency of this compound in biological assays.
-
Question: My this compound solution is showing variable or reduced activity in my cell-based assays. What could be the cause?
-
Answer: This issue often points to the degradation of the this compound. The two primary degradation pathways are hydrolysis of the lactone ring and oxidation of the polyunsaturated side chain.
-
Hydrolysis: The five-membered lactone ring is susceptible to hydrolysis, which opens the ring to form the less active 4,5-dihydroxy-docosahexaenoic acid (4,5-DiHDPA). This reaction is catalyzed by acidic or basic conditions.
-
Oxidation: The docosahexaenoic acid (DHA) side chain is highly unsaturated and prone to autoxidation, especially when exposed to air (oxygen), light, or metal ions. This can lead to a complex mixture of oxidation products, including hydroperoxides, aldehydes, and ketones, which may have altered biological activity.
-
Troubleshooting Steps:
-
Verify Solvent and pH: this compound is typically supplied in an ethanol (B145695) solution.[1] When preparing aqueous solutions for assays, ensure the final pH is near neutral (pH 7.0-7.4). Avoid highly acidic or alkaline buffers. The use of certain glass vials can lead to the leaching of sodium, raising the pH of unbuffered solutions and accelerating hydrolysis.
-
Minimize Exposure to Air and Light: Prepare solutions fresh whenever possible. Aliquot stock solutions to minimize freeze-thaw cycles. Store all solutions, including working solutions, under an inert gas (argon or nitrogen) in amber vials to protect from light.
-
Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solutions and assay media to prevent oxidation.
-
Check Storage Conditions: this compound is stable for at least two years when stored at -20°C in a solution of ethanol.[1] Ensure your storage conditions are appropriate.
-
Perform a Quality Control Check: If possible, analyze your this compound solution by LC-MS to confirm its integrity and check for the presence of degradation products.
Issue 2: Appearance of unexpected peaks in my LC-MS analysis of this compound samples.
-
Question: I am seeing multiple peaks in my chromatogram that I don't recognize when analyzing my this compound samples. What are these?
-
Answer: The appearance of unexpected peaks is a strong indicator of degradation. These peaks could correspond to:
-
Hydrolysis Product: The primary hydrolysis product is 4,5-DiHDPA.
-
Oxidation Products: A variety of products can be formed from the oxidation of the DHA side chain, including various hydroperoxides and their secondary degradation products like aldehydes and ketones.
-
Troubleshooting Steps:
-
Review Sample Handling: Carefully review your sample preparation workflow. Ensure that samples are kept on ice or at 4°C as much as possible and that exposure to air is minimized. Use solvents that have been sparged with an inert gas.
-
Optimize LC-MS Method: Ensure your chromatographic method is capable of separating the parent compound from its potential degradation products. A reverse-phase C18 column is commonly used for lipid mediator analysis.
-
Use Internal Standards: Incorporate a suitable internal standard to account for variability in sample preparation and instrument response.
-
Analyze a Fresh Standard: Analyze a freshly prepared solution of this compound to confirm the retention time of the parent compound and to use as a baseline for comparison with your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The two main degradation pathways for this compound lead to two classes of degradation products:
-
Hydrolysis Product: The lactone ring can be hydrolyzed to form 4,5-dihydroxy-docosahexaenoic acid (4,5-DiHDPA).
-
Oxidation Products: The polyunsaturated DHA side chain can undergo oxidation to form a variety of products, including hydroperoxides, cyclic peroxides, aldehydes (such as 4-hydroxy-2-hexenal), and ketones.
Q2: What are the optimal storage conditions for this compound?
A2: this compound is typically supplied as a solution in ethanol and should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1] For long-term storage of aqueous solutions, it is recommended to prepare aliquots, purge with an inert gas, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, follow these best practices:
-
Work Quickly and on Ice: Prepare your samples quickly and keep them on ice or at 4°C whenever possible.
-
Use Inert Atmosphere: Handle stock solutions and prepare samples under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Protect from Light: Use amber vials or wrap your sample containers in aluminum foil.
-
Control pH: Maintain a neutral pH (around 7.0-7.4) for aqueous solutions.
-
Add Antioxidants: Consider the use of antioxidants like BHT in your solutions.
-
Prepare Fresh Solutions: Whenever possible, prepare working solutions fresh from a stock solution on the day of the experiment.
Q4: What analytical techniques are suitable for detecting this compound and its degradation products?
A4: Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the most suitable technique for the sensitive and specific detection and quantification of this compound and its degradation products. A reverse-phase C18 column is typically used for separation.
Data Presentation
Table 1: Hydrolytic Stability of Lactones at 37°C
| Compound | pH | Rate Constant (k) | Half-life (t½) |
| 5-HETE lactone * | 7.4 | ~1.5 x 10⁻³ min⁻¹ | ~7.7 hours |
| Generic γ-lactone | 5.0 | Slow | Days to Weeks |
| Generic γ-lactone | 9.0 | Rapid | Minutes to Hours |
*Data for 5-HETE lactone, a structurally similar γ-lactone, is used as a proxy.[2] The rate is estimated from enzymatic hydrolysis data and represents a potential upper limit for non-enzymatic hydrolysis.
Table 2: Oxidative Stability of Docosahexaenoic Acid (DHA) Derivatives
| Compound Form | Conditions | Parameter | Value |
| DHA (as phospholipid) | 25°C, in the dark | % DHA remaining after 10 weeks | 90% |
| DHA (as triacylglycerol) | 25°C, in the dark | % DHA remaining after 10 weeks | 3% |
| DHA (as ethyl ester) | 25°C, in the dark | % DHA remaining after 10 weeks | 36% |
This table illustrates the relative stability of the DHA moiety in different chemical forms, which is relevant to the PUFA side chain of this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock and Working Solutions
-
Materials:
-
This compound in ethanol
-
Anhydrous ethanol (for dilutions)
-
Amber glass vials with PTFE-lined caps
-
Argon or nitrogen gas
-
Micropipettes and sterile tips
-
-
Procedure for Stock Solution Aliquoting:
-
Work in a clean, low-light environment.
-
Briefly centrifuge the vial of this compound to ensure the solution is at the bottom.
-
Under a gentle stream of argon or nitrogen, carefully open the vial.
-
Aliquot the desired volume of the stock solution into smaller amber glass vials.
-
Purge the headspace of each aliquot vial with argon or nitrogen before sealing tightly.
-
Label the vials clearly and store them at -20°C.
-
-
Procedure for Preparing Working Solutions:
-
Thaw one aliquot of the stock solution on ice.
-
Under an inert atmosphere, dilute the stock solution to the desired working concentration using pre-chilled, deoxygenated buffer or media.
-
If the working solution is to be used for an extended period, consider adding an antioxidant (e.g., BHT at a final concentration of 0.005-0.01%).
-
Use the working solution immediately. If short-term storage is necessary, keep it on ice and protected from light.
-
Protocol 2: Forced Degradation Study of this compound
-
Materials:
-
This compound stock solution
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
pH meter
-
Water bath, UV lamp (254/365 nm)
-
LC-MS system
-
-
Procedure:
-
Acid Hydrolysis: Mix an aliquot of this compound with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of this compound with 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix an aliquot of this compound with 3% H₂O₂. Incubate at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Incubate a sealed vial of this compound solution at 60°C for 1, 3, and 7 days.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to UV light (254 nm and 365 nm) for 24, 48, and 72 hours.
-
Analysis: Analyze the stressed samples, along with a control sample (stored at -20°C), by a validated stability-indicating LC-MS method.
-
Mandatory Visualization
Caption: Degradation pathways of this compound.
References
preventing oxidation of 4,5-DiHDPA lactone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4,5-DiHDPA lactone to prevent its oxidation. The information is based on the chemical nature of the molecule as a polyunsaturated fatty acid (PUFA) derivative and general best practices for handling air-sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound is a derivative of docosahexaenoic acid (DHA), a polyunsaturated fatty acid.[1] Its structure contains multiple carbon-carbon double bonds, which are susceptible to attack by oxygen, leading to oxidative degradation. This process, known as lipid peroxidation, can be initiated by factors such as exposure to air (oxygen), light, and trace metal impurities.
Q2: What are the signs of this compound oxidation?
A2: Oxidation can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones. While some of these may not be visually apparent, signs of degradation can include a change in the physical appearance of the sample (e.g., color change from colorless to yellow), the appearance of new peaks in analytical profiles (e.g., HPLC, GC-MS), or a decrease in the expected biological activity of the compound.
Q3: What are the recommended storage conditions for this compound?
A3: Based on supplier recommendations and the compound's chemical nature, this compound should be stored at -20°C in an airtight container, protected from light . It is often supplied as a solution in an organic solvent like ethanol, which should be stored under the same conditions. One supplier suggests a stability of at least two years under these conditions.[1]
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, the use of antioxidants is a common strategy to prevent the oxidation of polyunsaturated fatty acids and their derivatives.[2][3] Antioxidants work by scavenging free radicals that propagate the oxidation chain reaction. Common antioxidants for lipid-based compounds include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E). The choice and concentration of an antioxidant should be carefully considered based on the downstream application of the this compound, as it may interfere with certain biological assays.
Q5: How should I handle this compound during my experiments to minimize oxidation?
A5: To minimize oxidation during experimental use, it is crucial to limit the compound's exposure to air and light. It is recommended to work under an inert atmosphere (e.g., nitrogen or argon gas). Use clean, dry glassware and syringes for transfers. If the compound is in a solvent, use deoxygenated solvents. Prepare solutions fresh whenever possible and store any unused portions promptly under the recommended conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of biological activity. | Oxidation of this compound leading to the formation of inactive or interfering byproducts. | 1. Verify the integrity of your stored this compound sample using an appropriate analytical method (e.g., HPLC-UV, LC-MS).2. If degradation is confirmed, discard the old stock and use a fresh, unopened vial.3. Review your experimental handling procedures to ensure minimal exposure to air and light. Consider incorporating an antioxidant if compatible with your assay. |
| Visible change in the appearance of the this compound solution (e.g., yellowing). | Significant oxidative degradation has likely occurred. | Discard the solution. Do not use it for experiments where purity is critical. Review your storage and handling procedures to prevent this from happening with new stock. |
| Appearance of unknown peaks in analytical data (e.g., HPLC, NMR). | These may correspond to oxidation products. | 1. Attempt to identify the impurities using mass spectrometry or comparison with literature data on lipid oxidation products if available.2. If oxidation is suspected, implement stricter inert atmosphere techniques during sample preparation and analysis. |
Experimental Protocols
Protocol 1: General Handling Procedure for this compound
This protocol outlines the best practices for handling this compound to minimize oxidation.
Materials:
-
Vial of this compound (stored at -20°C)
-
Inert gas source (Nitrogen or Argon) with a regulator and tubing
-
Dry, clean glassware (e.g., round-bottom flask, vials)
-
Gas-tight syringes and needles
-
Deoxygenated solvent (if preparing a solution)
-
Septa
Procedure:
-
Preparation: Before retrieving the this compound from the freezer, prepare your workspace. Ensure all glassware is clean and oven-dried to remove moisture.
-
Inert Atmosphere: Purge your reaction vessel or storage vial with a gentle stream of inert gas for several minutes to displace any air.
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold compound.
-
Dispensing: If the compound is a solid, quickly weigh the desired amount and transfer it to the inerted vessel. If it is a solution, use a clean, dry, gas-tight syringe to pierce the septum of the vial and withdraw the required volume.
-
Blanketing: After dispensing, flush the headspace of the original vial with inert gas before re-sealing and returning it to -20°C storage. Also, flush the headspace of your new solution's container with inert gas before sealing.
-
Solvent: If preparing a new solution, use a solvent that has been deoxygenated by sparging with an inert gas for at least 30 minutes.
Protocol 2: Accelerated Stability Study for this compound
This protocol provides a framework for conducting an accelerated stability study to evaluate the impact of storage conditions on the oxidation of this compound.
Objective: To determine the degradation rate of this compound under elevated temperature and light exposure conditions.
Materials:
-
Multiple vials of this compound from the same batch
-
Temperature-controlled stability chambers or ovens
-
Light source for photostability testing (ICH Q1B compliant)
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS)
-
Control samples stored at the recommended -20°C in the dark
Procedure:
-
Sample Preparation: Aliquot the this compound into several vials for each test condition to avoid repeated opening of the same vial.
-
Stress Conditions:
-
Temperature: Place vials in stability chambers at elevated temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose vials to a controlled light source as per ICH Q1B guidelines. Include a dark control at the same temperature.
-
-
Time Points: Pull samples from each condition at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC or LC-MS method to quantify the amount of remaining this compound and monitor the formation of degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and use the Arrhenius equation to predict the shelf-life at the recommended storage temperature of -20°C.
Quantitative Data Summary (Hypothetical)
| Storage Condition | Time Point (Weeks) | This compound Remaining (%) |
| -20°C (Control) | 12 | 99.5 |
| 4°C, Dark | 12 | 95.2 |
| 25°C, Dark | 12 | 80.1 |
| 40°C, Dark | 12 | 65.7 |
| 25°C, Light | 12 | 72.5 |
Visualizations
Caption: Generalized pathway of lipid peroxidation, applicable to the polyunsaturated chain of this compound.
Caption: Workflow for an accelerated stability study of this compound.
References
Technical Support Center: 4,5-DiHDPA Lactone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4,5-DiHDPA lactone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound originates from docosahexaenoic acid (DHA). The process involves a two-step reaction: first, the selective epoxidation of the C4-C5 double bond of DHA to yield 4,5-epoxy-docosahexaenoic acid, followed by an acid-catalyzed intramolecular cyclization (lactonization) to form the final γ-lactone product.[1]
Q2: What are the most critical steps affecting the overall yield?
Both the epoxidation and the lactonization steps are critical. Incomplete epoxidation, over-epoxidation, or side reactions during this step will reduce the available precursor for lactonization. Similarly, inefficient cyclization or the formation of byproducts during the acid-catalyzed ring-closure will also lead to a lower yield of the desired this compound.
Q3: What type of epoxidizing agent is typically used?
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the epoxidation of alkenes like the double bonds in DHA. The choice of epoxidizing agent and reaction conditions is crucial for achieving high selectivity for the desired mono-epoxide.
Q4: How is the lactonization typically induced?
Acid catalysis is generally employed to facilitate the intramolecular ring-opening of the epoxide by the carboxylic acid moiety, leading to the formation of the five-membered lactone ring. Mild acidic conditions are preferred to prevent degradation of the polyunsaturated fatty acid chain.
Troubleshooting Guide for Low Yield
Low yield is a common issue in the multi-step synthesis of this compound. The following guide addresses specific problems, their potential causes, and recommended solutions.
Problem 1: Low yield after the epoxidation step.
| Possible Cause | Recommended Solution | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (DHA) is still present after the expected reaction time, consider extending the reaction duration or adding a slight excess of the epoxidizing agent. | Increased conversion of DHA to the epoxide. |
| Degradation of DHA or the epoxide | Perform the reaction at a low temperature (e.g., 0°C to room temperature) to minimize side reactions and degradation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the polyunsaturated fatty acid chain. | Preservation of the integrity of the starting material and product. |
| Over-epoxidation (formation of di- or tri-epoxides) | Use a controlled amount of the epoxidizing agent (typically 1.0-1.2 equivalents). Add the epoxidizing agent slowly to the reaction mixture to maintain a low concentration and favor mono-epoxidation. | Improved selectivity for the desired 4,5-mono-epoxide. |
| Hydrolysis of the epoxide | Ensure all reagents and solvents are anhydrous. The presence of water can lead to the opening of the epoxide ring to form a diol, which will not undergo lactonization. | Minimized formation of the diol byproduct. |
Problem 2: Low yield after the lactonization step.
| Possible Cause | Recommended Solution | Expected Outcome |
| Inefficient cyclization | Ensure sufficient acid catalyst is present to promote the reaction. Monitor the reaction by TLC to determine the optimal reaction time. Overly harsh acidic conditions can lead to degradation, so a mild acid (e.g., acetic acid or a catalytic amount of a stronger acid) is recommended. | Higher conversion of the epoxide to the lactone. |
| Formation of polymeric byproducts | Use dilute reaction conditions to favor intramolecular cyclization over intermolecular polymerization. | Reduced formation of high molecular weight impurities. |
| Incomplete conversion of the intermediate diol | If the lactonization is performed from the diol, ensure the reaction goes to completion. This can be facilitated by azeotropic removal of water. | Maximized conversion to the lactone. |
| Degradation of the product | The polyunsaturated chain of this compound is susceptible to oxidation. Work up the reaction promptly and purify the product under an inert atmosphere if possible. Store the purified product at low temperatures (-20°C or below).[1] | Improved stability and recovery of the final product. |
Quantitative Data Summary
The following table provides a general overview of expected versus problematic yields for the key steps in this compound synthesis. These values are illustrative and can vary based on specific reaction conditions and scale.
| Step | Stage | Expected Yield (%) | Problematic Yield (%) |
| 1 | Epoxidation of DHA | 70-85 | < 50 |
| 2 | Lactonization | 60-75 | < 40 |
| - | Overall | 42-64 | < 20 |
Experimental Protocols
Key Experiment: Synthesis of this compound
Step 1: Epoxidation of Docosahexaenoic Acid (DHA)
-
Dissolve docosahexaenoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in the same solvent to the cooled DHA solution over 30-60 minutes.
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) (staining with phosphomolybdic acid).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,5-epoxy-docosahexaenoic acid.
Step 2: Acid-Catalyzed Lactonization
-
Dissolve the crude epoxide from Step 1 in a suitable solvent (e.g., acetic acid or toluene).
-
Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid if using toluene, or the acetic acid can act as the catalyst).
-
Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir for 2-6 hours. Monitor the reaction by TLC for the disappearance of the epoxide and the formation of the lactone.
-
After completion, cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford the pure this compound.
Visualizations
References
poor solubility of 4,5-DiHDPA lactone in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the poor aqueous solubility of 4,5-DiHDPA lactone.
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound?
A1: this compound is a hydrophobic molecule with very limited solubility in aqueous solutions. It is readily soluble in several organic solvents. The reported solubility values are summarized in the table below.
Q2: Why does my this compound precipitate when I dilute my stock solution into an aqueous buffer or cell culture medium?
A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous medium.[1][2] The drastic increase in solvent polarity makes the compound insoluble, causing it to aggregate and precipitate out of the solution.[1]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: Due to its poor aqueous solubility, a concentrated stock solution should first be prepared in an anhydrous organic solvent. Based on available data, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol are suitable solvents.[3][4] For most biological applications, DMSO is a common choice.[5]
Q4: I have successfully dissolved the compound in DMSO. How do I prepare my final working solution in an aqueous buffer?
A4: The key is to add the organic stock solution to the aqueous buffer, not the other way around, while ensuring rapid mixing.[1] This is typically done by adding a small volume of the stock solution dropwise into the vortexing aqueous buffer. This technique helps to disperse the compound quickly and can prevent localized high concentrations that lead to immediate precipitation.[2]
Q5: What is the maximum concentration of DMSO I can use in my cell-based experiments?
A5: The final concentration of DMSO should be kept to a minimum to avoid solvent toxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally well-tolerated.[1][2] It is crucial to determine the tolerance of your specific experimental system by running appropriate vehicle controls.
Q6: My compound still precipitates even with careful dilution. What advanced troubleshooting steps can I take?
A6: If precipitation persists, several strategies can be employed:
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) can increase the solubility of the compound. However, you must confirm that this compound is stable at that temperature for the duration of your experiment.[1]
-
Sonication: Using a bath sonicator can help break up aggregates and aid in dissolving the compound after dilution.[1][6]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.[1]
-
Use of Co-solvents or Surfactants: Incorporating a small amount of a biologically compatible co-solvent or surfactant in your final aqueous solution can help maintain the compound's solubility.[7]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Citation |
| DMF | 30 mg/mL | [3][4] |
| DMSO | 25 mg/mL | [3][4] |
| Ethanol | 30 mg/mL | [3][4] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [3][4] |
Diagrams and Workflows
References
Technical Support Center: 4,5-DiHDPA Lactone Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4,5-DiHDPA lactone in bioassays. Inconsistent results can arise from a variety of factors, from reagent handling to experimental design. This guide is intended to help you identify and resolve common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: 4,5-dihydroxydocosahexaenoic acid (4,5-DiHDPA) lactone is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid. It is known to be an activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound should be stored at -20°C for long-term stability (≥ 2 years)[2]. It is typically supplied as a solution in ethanol. For experimental use, it is soluble in organic solvents such as ethanol, DMSO, and DMF. It has very poor solubility in aqueous buffers like PBS[2].
Q3: In which solvents should I dissolve this compound for my experiments?
A3: this compound is readily soluble in ethanol, DMSO, and DMF at concentrations of 30 mg/mL, 25 mg/mL, and 30 mg/mL respectively. However, its solubility is significantly lower in aqueous solutions like ethanol:PBS (pH 7.2) (1:2) at 0.3 mg/mL[2]. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in your cell culture medium. Ensure the final concentration of the organic solvent in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: What cell types are suitable for studying the effects of this compound?
A4: Given that this compound is a PPARγ activator, cell lines that endogenously express PPARγ are suitable. These include adipocyte cell lines (e.g., 3T3-L1), macrophage cell lines (e.g., RAW 264.7), and some cancer cell lines. It is always recommended to verify PPARγ expression in your chosen cell line.
Troubleshooting Guide
Inconsistent results in this compound bioassays can be frustrating. This guide addresses common problems in a question-and-answer format to help you troubleshoot your experiments effectively.
Issue 1: High variability between replicate wells.
-
Question: I am observing significant differences in the response between my replicate wells treated with this compound. What could be the cause?
-
Answer:
-
Uneven cell seeding: Ensure that you have a single-cell suspension and that cells are evenly distributed in the wells of your microplate.
-
Inconsistent compound addition: Pipetting small volumes of a viscous stock solution (like DMSO) can be inaccurate. Use a fresh pipette tip for each replicate and ensure proper mixing after adding the compound to the medium.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Compound precipitation: Due to its low aqueous solubility, this compound might precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider lowering the concentration or using a different dilution method.
-
Issue 2: No observable effect of this compound.
-
Question: I am not seeing any significant activity of this compound in my assay, even at high concentrations. What should I check?
-
Answer:
-
Compound integrity: Ensure that the this compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
-
Cellular responsiveness: Confirm that your cell line expresses functional PPARγ. You can do this by using a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Assay sensitivity: The chosen assay might not be sensitive enough to detect the effects of this compound. Consider optimizing the assay parameters, such as incubation time or the reporter system used.
-
Incorrect dosage: The effective concentration of this compound might be different from what you are testing. Perform a dose-response experiment over a wide range of concentrations.
-
Serum interference: Components in the fetal bovine serum (FBS) used in the cell culture medium can bind to lipid-like molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period, but ensure cell viability is not compromised.
-
Issue 3: Inconsistent results between different experimental batches.
-
Question: My results with this compound are not reproducible across different experiments performed on different days. What could be the reason?
-
Answer:
-
Reagent variability: Use the same batch of reagents, including cell culture media, serum, and the this compound stock solution, for a set of comparable experiments.
-
Cell passage number: Cells can change their characteristics with increasing passage number. Use cells within a defined passage number range for all your experiments.
-
Subtle variations in protocol: Minor deviations in incubation times, cell densities, or reagent preparation can lead to significant differences in results. Maintain a detailed and consistent experimental protocol.
-
Instrument calibration: Ensure that the plate reader or other instruments used for data acquisition are properly calibrated and maintained.
-
Experimental Protocols
PPARγ Reporter Gene Assay
This protocol describes a common method to measure the activation of PPARγ by this compound using a luciferase reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
pGL4.29[luc2P/PPRE/Hygro] vector (containing PPAR response element)
-
pRL-TK vector (Renilla luciferase for normalization)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Rosiglitazone (B1679542) (positive control, e.g., 10 mM in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM containing 100 ng of the PPRE-luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.
-
Add Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubate the mix at room temperature for 20 minutes.
-
Add 20 µL of the transfection mix to each well.
-
Incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound and rosiglitazone in serum-free DMEM.
-
Remove the transfection medium from the cells and replace it with 100 µL of the treatment medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and structured table.
| Concentration (µM) | Normalized Luciferase Activity (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | 1.0 ± 0.15 | 1.0 |
| This compound 0.1 | 1.2 ± 0.20 | 1.2 |
| This compound 1 | 2.5 ± 0.35 | 2.5 |
| This compound 10 | 5.8 ± 0.60 | 5.8 |
| Rosiglitazone 1 (Positive Control) | 8.2 ± 0.95 | 8.2 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound via PPARγ activation.
Experimental Workflow
Caption: General experimental workflow for a cell-based bioassay.
References
Technical Support Center: Optimizing 4,5-DiHDPA Lactone Concentration for PPARγ Activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4,5-dihydroxy-docosahexaenoic acid (4,5-DiHDPA) lactone as a peroxisome proliferator-activated receptor-gamma (PPARγ) activator in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 4,5-DiHDPA lactone and what is its mechanism of action?
A1: this compound is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid. It functions as a PPARγ agonist.[1] Upon binding to PPARγ, a nuclear receptor, it initiates a signaling cascade that regulates the transcription of various genes involved in lipid metabolism, inflammation, and insulin (B600854) sensitization.
Q2: What is the optimal concentration range for this compound to achieve PPARγ activation?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. Based on studies of related oxidized DHA derivatives, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments. For a precise effective concentration (EC50), refer to the primary literature by Yamamoto et al. (2005).[1]
Q3: How should I prepare and handle this compound for cell-based assays?
A3: this compound is a lipophilic compound with low solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] When preparing working concentrations, dilute the stock solution in pre-warmed cell culture medium immediately before adding it to the cells to minimize precipitation. It is also advisable to prepare fresh dilutions for each experiment.
Q4: What are the key downstream target genes of PPARγ that I can measure to confirm activation by this compound?
A4: Activation of PPARγ leads to the upregulation of several target genes. Commonly studied markers include Fatty Acid Binding Protein 4 (FABP4), CD36, and Adiponectin (ADIPOQ).[3][4] Measuring the mRNA levels of these genes via quantitative polymerase chain reaction (qPCR) is a reliable method to confirm PPARγ activation.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Low or no PPARγ activation observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental setup. |
| Inadequate compound solubility or stability | Ensure the stock solution is fully dissolved. Prepare fresh working solutions for each experiment. Minimize the time between dilution and addition to cells. Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) in the culture medium to improve solubility. |
| Low expression of PPARγ in the cell line | Verify the expression of PPARγ in your chosen cell line at both the mRNA and protein level. Consider using a cell line known to have robust PPARγ expression or transiently transfecting cells with a PPARγ expression vector. |
| Issues with the reporter assay | Check the integrity of your reporter plasmid and ensure efficient transfection. Include a positive control, such as a known PPARγ agonist like Rosiglitazone, to validate the assay's performance. |
Issue 2: High background signal or non-specific effects.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of this compound at high concentrations | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations below the cytotoxic threshold for your activation experiments. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experimental design. |
| Off-target effects of the compound | To confirm that the observed effects are PPARγ-dependent, use a PPARγ antagonist, such as GW9662, in co-treatment with this compound.[3] A reversal of the effect in the presence of the antagonist would indicate PPARγ-specific activation. |
Quantitative Data Summary
The following table summarizes the reported potency of various PPARγ agonists. The specific EC50 for this compound should be confirmed from the primary literature.
| Compound | Receptor | Potency (EC50) | Reference |
| This compound | PPARγ | Refer to Yamamoto et al. (2005) | [1] |
| Rosiglitazone | PPARγ | ~30 nM | - |
| Pioglitazone | PPARγ | ~500 nM | - |
| Oxidized DHA derivatives | PPARγ | Micromolar range | - |
Experimental Protocols
PPARγ Luciferase Reporter Gene Assay
This protocol outlines the steps to measure the activation of PPARγ by this compound using a luciferase reporter system.
Materials:
-
HEK293T or other suitable host cells
-
PPARγ expression plasmid
-
Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Rosiglitazone (positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid, PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Prepare serial dilutions of this compound and the positive control (Rosiglitazone) in the cell culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Quantitative PCR (qPCR) for PPARγ Target Gene Expression
This protocol describes how to quantify the mRNA levels of PPARγ target genes following treatment with this compound.
Materials:
-
Cells treated with this compound (and controls)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (FABP4, CD36, ADIPOQ) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound, a positive control, and a vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Human Primer Sequences for qPCR:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| FABP4 | ACGAGAGGATGATAAACTGGTGG | GCGAACTTCAGTCCAGGTCAAC |
| CD36 | GTGGCAGCTGCATCCCATAT | TCTGACTTGGAACATAGAAGATTTTGA |
| ADIPOQ | GCTGTTGCTGGAAGGTCTAA | AGAGAACGGGCCAATACATAC |
| PPARG | CAACAGACAAATCACCATTCGTTAT | GGATGGCCACCTCTTTGCT |
| GAPDH | ACCCACTCCTCCACCTTTG | CTCTTGTGCTCTTGCTGGG |
Visualizations
Caption: PPARγ signaling pathway activated by this compound.
Caption: Experimental workflow for the PPARγ luciferase reporter assay.
Caption: Troubleshooting logic for low PPARγ activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4,5-DiHDPA Lactone Interference in Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from 4,5-DiHDPA lactone in their experiments. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides
Issue 1: Inconsistent or unexpectedly high background signal in a cell-based reporter assay for PPARγ activation.
-
Question: We are using this compound as a potential PPARγ agonist in our luciferase reporter assay. However, we are observing high background luminescence and significant variability between replicate wells, even in our negative controls. What could be the cause and how can we troubleshoot this?
-
Answer: High background and variability in reporter assays when using lipid-derived compounds like this compound can stem from several factors, including non-specific activation of the reporter gene, interference with the detection reagents, or compound precipitation. Here is a systematic approach to troubleshoot this issue:
Step 1: Characterize the Interference
The first step is to determine the nature of the interference. This can be achieved by running a series of control experiments.
-
Protocol: Cell-Free Interference Assay
-
Prepare a dilution series of this compound in your assay buffer.
-
In a multi-well plate, add the compound dilutions to wells containing only the assay buffer and the luciferase substrate.
-
In a parallel set of wells, add the compound dilutions to the assay buffer without the substrate.
-
Measure the luminescence at the appropriate wavelength.
-
-
Interpretation:
-
If you observe a signal in the presence of the compound and substrate (but no cells), it suggests direct interaction with the detection reagents.
-
If there is a signal with the compound alone, it indicates intrinsic fluorescence or chemiluminescence of the compound at the detection wavelength.
-
Step 2: Mitigate the Interference
Based on the results from Step 1, you can select the appropriate mitigation strategy.
-
For direct reagent interaction or intrinsic signal:
-
Blank Correction: Subtract the signal from a matched cell-free well containing this compound at the same concentration.
-
Alternative Reporter System: Consider switching to a reporter with a different detection method, such as a fluorescent protein reporter (e.g., GFP) with a distinct excitation/emission spectrum.
-
-
For suspected non-specific cellular effects:
-
Counter-Screen with a Non-responsive Cell Line: Use a cell line that does not express PPARγ or the reporter construct to see if the compound still elicits a signal.
-
Addition of a Non-ionic Detergent: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the lysis buffer can help to reduce non-specific binding and aggregation of the compound.
-
Hypothetical Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
-
Issue 2: Decreased signal or complete signal loss in a fluorescence-based assay.
-
Question: We are testing this compound in a fluorescence polarization assay to assess its binding to PPARγ. We are seeing a concentration-dependent decrease in the fluorescence signal of our tracer, which is the opposite of what is expected for competitive binding. What could be happening?
-
Answer: A decrease in fluorescence signal in the presence of a test compound can be due to quenching of the fluorescent probe or light scattering by the compound. Given that this compound is a lipid-like molecule, it may form micelles or aggregates at higher concentrations, which can interfere with the optical properties of the assay.
Step 1: Assess Optical Interference
-
Protocol: Spectrophotometric and Fluorometric Scans
-
Prepare a dilution series of this compound in the assay buffer.
-
Perform an absorbance scan across the excitation and emission wavelengths of your fluorescent probe.
-
Perform a fluorescence scan of the compound alone at the assay's excitation and emission wavelengths.
-
-
Interpretation:
-
A significant absorbance peak at the excitation or emission wavelength suggests that the compound is absorbing light and causing inner filter effects.
-
An emission peak from the compound itself indicates intrinsic fluorescence that could interfere with the assay signal.
-
Step 2: Address Compound Aggregation
-
Protocol: Dynamic Light Scattering (DLS)
-
Prepare solutions of this compound at the concentrations used in your assay.
-
Analyze the samples by DLS to determine the size distribution of any particles in solution.
-
-
Interpretation:
-
The presence of large particles or a wide size distribution is indicative of compound aggregation.
-
Step 3: Mitigation Strategies
-
Reduce Compound Concentration: If possible, work at concentrations below the critical micelle concentration (CMC) of the compound.
-
Include a Detergent: Adding a non-ionic detergent (e.g., 0.01% Tween-20) can help to solubilize the compound and prevent aggregation.
-
Change Assay Format: If interference persists, consider a different assay technology that is less susceptible to optical interference, such as a label-free method like Surface Plasmon Resonance (SPR).
Hypothetical PPARγ Signaling Pathway
Caption: Simplified PPARγ signaling pathway.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism by which this compound might interfere with assays?
-
A1: As a lipid-derived molecule, this compound has the potential to interfere through several mechanisms. These include non-specific binding to proteins or plastic surfaces, formation of micelles or aggregates that can scatter light or sequester assay components, and direct interaction with detection reagents.
-
-
Q2: Can the solvent used to dissolve this compound cause interference?
-
A2: Yes. This compound is often dissolved in organic solvents like DMSO or ethanol. High concentrations of these solvents in the final assay volume can denature proteins, inhibit enzymes, or affect cell viability. It is crucial to include a vehicle control (assay buffer with the same final concentration of the solvent) in all experiments to account for these effects.
-
-
Q3: Are there any specific assay technologies that are less prone to interference from lipid-like compounds?
-
A3: Label-free technologies such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are generally less susceptible to the types of interference caused by colored or fluorescent compounds. However, non-specific binding can still be an issue and requires careful experimental design and data analysis.
-
Quantitative Data Summary
The following table provides hypothetical data from a troubleshooting experiment to characterize the interference of this compound in a luciferase-based PPARγ reporter assay.
| Condition | This compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Interpretation |
| Cells + Substrate | 0 (Vehicle) | 15,234 | 1,245 | Basal Activity |
| Cells + Substrate | 10 | 189,456 | 25,678 | PPARγ Activation |
| No Cells + Substrate | 10 | 3,456 | 456 | Minor Reagent Interaction |
| No Cells, No Substrate | 10 | 250 | 50 | No Intrinsic Signal |
Experimental Protocol
PPARγ Reporter Gene Assay
This protocol describes a typical cell-based reporter assay to measure the activation of PPARγ.
-
Cell Culture and Plating:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
-
Transfection:
-
Transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM.
-
Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Remove the compound-containing medium.
-
Lyse the cells using a passive lysis buffer.
-
Add the luciferase assay substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity as a function of the this compound concentration.
-
Technical Support Center: Enhancing the In Vivo Bioavailability of 4,5-DiHDPA Lactone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo bioavailability of 4,5-DiHDPA lactone. The information is presented in a question-and-answer format to directly address potential challenges and provide actionable solutions for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. It is known to be a peroxisome proliferator-activated receptor γ (PPARγ) activator. As a lipophilic compound, it is expected to have low aqueous solubility, which can pose a significant challenge to achieving adequate oral bioavailability.
Q2: What are the main challenges in achieving good oral bioavailability for this compound?
The primary challenges stem from its lipophilic nature, which leads to:
-
Poor aqueous solubility: This limits its dissolution in the gastrointestinal (GI) fluids, a prerequisite for absorption.
-
Slow dissolution rate: Even if soluble, the rate of dissolution may be too slow to allow for significant absorption within the GI transit time.
-
Potential for first-pass metabolism: Like many lipophilic compounds, it may be subject to extensive metabolism in the liver before reaching systemic circulation.
Q3: What are the general strategies to improve the oral bioavailability of lipophilic compounds like this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance oral absorption. These include:
-
Lipid-Based Formulations: Dissolving the compound in a mixture of oils, surfactants, and co-solvents can improve its solubilization in the gut and facilitate absorption through lymphatic pathways.[1][2][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract, increasing the surface area for drug release and absorption.[4][5]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active compound in vivo.
-
Nanoencapsulation: Encapsulating the compound in nanoparticles can protect it from degradation, improve its solubility, and enhance its uptake by intestinal cells.
Troubleshooting Guide
Issue 1: Low and variable plasma concentrations of this compound in preclinical studies.
-
Question: We are observing highly variable and generally low plasma levels of this compound after oral administration in rats. What could be the cause and how can we improve this?
-
Answer: This is a common issue with lipophilic compounds. The variability is often due to inconsistent solubilization in the gut, which can be influenced by factors like the presence of food. To address this, consider the following:
-
Standardize feeding protocols: Fasting the animals overnight before dosing can reduce variability caused by food effects.
-
Optimize the formulation: A simple suspension is likely insufficient. Developing a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), can significantly improve solubilization and absorption consistency. Start by screening the solubility of this compound in various pharmaceutical-grade oils, surfactants, and co-solvents to identify a suitable combination.
-
Issue 2: Difficulty in preparing a stable and consistent oral formulation.
-
Question: Our formulation of this compound in an oil vehicle is showing signs of precipitation over time. How can we create a more stable formulation?
-
Answer: Formulation stability is crucial for reproducible results. For lipophilic compounds, maintaining the drug in a solubilized state is key.
-
Incorporate surfactants and co-solvents: Adding surfactants and co-solvents to your oil-based formulation can create a more stable microenvironment for the drug, preventing precipitation.
-
Consider a SEDDS formulation: By design, SEDDS are thermodynamically stable mixtures that should not phase-separate or precipitate the drug under proper storage conditions. The selection of excipients is critical and should be based on the drug's solubility and the desired emulsification properties.
-
Issue 3: Suspected high first-pass metabolism leading to low systemic exposure.
-
Question: Despite trying to improve solubility, the bioavailability of our compound remains low. We suspect it is being rapidly metabolized. How can we investigate and potentially bypass this?
-
Answer: High first-pass metabolism is a significant barrier for many orally administered drugs.
-
In vitro metabolism studies: Conduct studies using liver microsomes (rat and human) to assess the metabolic stability of this compound. This will provide an indication of its susceptibility to hepatic enzymes.
-
Lipid-based formulations: These formulations can promote lymphatic transport of highly lipophilic drugs, which can partially bypass the liver and reduce first-pass metabolism.
-
Intravenous (IV) administration: To determine the absolute bioavailability and understand the extent of first-pass metabolism, a pharmacokinetic study with IV administration is necessary for comparison with oral administration.
-
Quantitative Data from Analogous Compounds
While specific pharmacokinetic data for this compound is not publicly available, the following tables summarize data from studies on other lipophilic lactones and compounds with similar characteristics, providing a potential reference range for experimental design.
Table 1: Pharmacokinetic Parameters of a Lipophilic Compound (Delavinone) in Mice Following Oral and Intravenous Administration
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1.0 mg/kg) |
| Cmax (ng/mL) | 41.6 ± 0.6 | 454.0 ± 110.0 |
| Tmax (h) | 1.0 ± 0.0 | 0.083 |
| AUC(0-t) (ng·h/mL) | 393.0 ± 54.6 | 339.0 ± 66.8 |
| t1/2 (h) | 5.0 ± 0.9 | 5.2 ± 0.7 |
| Bioavailability (%) | 12.4% | - |
Table 2: Pharmacokinetic Parameters of Panaxynol (a lipophilic compound) in Mice After Oral Administration
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUCinf (h*µg/mL) | t1/2 (h) | Bioavailability (%) |
| 100 | 1.56 | ~1 | 9.10 | 7.11 | 12.6 |
| 200 | 1.71 | ~1 | 11.0 | 7.67 | 7.61 |
| 300 | 2.42 | ~1 | 14.3 | 9.15 | 6.59 |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
This protocol provides a general framework for assessing the oral bioavailability of a novel lipophilic compound like this compound.
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. House animals in a controlled environment with a 12-hour light/dark cycle.
-
Formulation Preparation:
-
Suspension (for baseline): Micronize this compound and suspend it in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose in water.
-
Lipid-Based Formulation (for enhancement): Based on solubility screening, prepare a solution or SEDDS. For example, dissolve this compound in a mixture of a medium-chain triglyceride (e.g., Capmul MCM), a surfactant (e.g., Cremophor EL or Tween 80), and a co-solvent (e.g., Transcutol or PEG 400).
-
-
Dosing:
-
Fast rats overnight (approximately 12-16 hours) with free access to water.
-
Administer the formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg). For absolute bioavailability, an intravenous dose (e.g., 1-2 mg/kg in a suitable solubilizing vehicle) will also be required in a separate group of animals.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a cannula at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Data Analysis:
-
Analyze plasma samples for the concentration of this compound using a validated analytical method (see Protocol 2).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
This protocol outlines a general procedure for developing a sensitive and specific method for quantifying this compound in plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS System:
-
Liquid Chromatography (LC): A reverse-phase C18 column is typically suitable. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
-
-
Method Development and Validation:
-
Optimize the MRM transitions (precursor ion -> product ion) and collision energy for this compound and the internal standard by direct infusion.
-
Optimize the chromatographic conditions to achieve good peak shape and separation from endogenous plasma components.
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
Confirming the Identity of Synthesized 4,5-DiHDPA Lactone: A Comparative Guide
For researchers engaged in the synthesis of bioactive lipids, confirming the precise chemical identity of the target molecule is a critical step. This guide provides a comparative framework for the analytical validation of synthesized 4,5-dihydroxy-docosahexaenoic acid (4,5-DiHDPA) lactone, a derivative of docosahexaenoic acid (DHA).[1] While specific experimental data for this compound is not extensively published, this document outlines the expected analytical outcomes and methodologies based on the characterization of similar polyunsaturated fatty acid (PUFA) derivatives and related lactones.
Chemical Profile of 4,5-DiHDPA Lactone
| Property | Value | Source |
| Chemical Formula | C22H32O3 | [1] |
| Molecular Weight | 344.5 g/mol | [1] |
| Description | A derivative of docosahexaenoic acid (DHA), formed via epoxidation at the α-4 double bond and subsequent lactonization.[1] It is identified as a peroxisome proliferator-activated receptor γ (PPARγ) activator.[2] | |
| Structure | A γ-lactone ring derived from the 4,5-dihydroxy metabolite of DHA. |
Comparative Analytical Techniques
The definitive identification of synthesized this compound relies on a combination of spectroscopic and chromatographic techniques. Below is a comparison of the expected data from these methods.
Table 1: Expected Analytical Data for this compound
| Technique | Parameter | Expected Result for this compound | Comparison with a Saturated Analog (e.g., γ-stearolactone) |
| ¹H NMR | Chemical Shift (δ) | Complex spectrum with multiple olefinic proton signals (~5.3-5.5 ppm). Signals for protons adjacent to the lactone ring and hydroxyl group. | Simpler spectrum with no olefinic signals. Characteristic signals for protons on the lactone ring. |
| ¹³C NMR | Chemical Shift (δ) | Multiple signals in the olefinic region (~120-135 ppm). A characteristic signal for the lactone carbonyl carbon (~170-180 ppm). | No signals in the olefinic region. A signal for the lactone carbonyl carbon. |
| Mass Spectrometry (MS) | m/z | [M+H]⁺ ≈ 345.2 | [M+H]⁺ for γ-stearolactone ≈ 283.3 |
| Fragmentation Pattern | Characteristic fragmentation pattern showing loss of water and fragmentation of the polyunsaturated chain. | Simpler fragmentation with loss of water and cleavage of the saturated alkyl chain. | |
| High-Performance Liquid Chromatography (HPLC) | Retention Time | Dependent on the column and mobile phase. Will be less retained on a reverse-phase column compared to its non-lactonized diol precursor due to increased polarity. | Retention time will vary based on the alkyl chain length. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are generalized protocols for the synthesis and analysis of this compound, which should be optimized for specific laboratory conditions.
Synthesis of this compound
A plausible synthetic route to this compound involves the epoxidation of the C4-C5 double bond of docosahexaenoic acid (DHA) followed by acid-catalyzed intramolecular cyclization to form the γ-lactone.
-
Epoxidation of DHA:
-
Dissolve DHA in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in a controlled manner at a low temperature (e.g., 0 °C) to favor mono-epoxidation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the resulting epoxide using column chromatography.
-
-
Lactonization:
-
Dissolve the purified epoxide in a suitable solvent (e.g., tetrahydrofuran).
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by TLC for the formation of the more polar lactone.
-
Upon completion, neutralize the acid, remove the solvent, and purify the this compound by column chromatography.
-
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified lactone in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the spectra for the characteristic chemical shifts and coupling constants of the polyunsaturated chain and the lactone ring protons and carbons.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the lactone in a suitable solvent (e.g., methanol).
-
Analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with a soft ionization technique like electrospray ionization (ESI).
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Perform tandem MS (MS/MS) to obtain a characteristic fragmentation pattern for structural confirmation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid modifier (e.g., 0.1% formic acid).
-
Monitor the elution profile using a UV detector (if applicable, though lactones may have weak chromophores) or an evaporative light scattering detector (ELSD), or by coupling the HPLC to a mass spectrometer (LC-MS).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and confirmation of this compound.
Caption: Workflow for the synthesis and analytical confirmation of this compound.
Signaling Pathway Context
As a PPARγ activator, this compound is expected to modulate gene expression related to lipid metabolism and inflammation. The diagram below illustrates a simplified PPARγ signaling pathway.
References
A Comparative Analysis of 4,5-DiHDPA Lactone and Other PPARγ Ligands for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of 4,5-DiHDPA lactone with other prominent Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) ligands. This document provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways.
Introduction to PPARγ and its Ligands
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and inflammation. Ligands that activate PPARγ have been a focal point in the development of therapeutics for type 2 diabetes and other metabolic disorders. These ligands can be broadly categorized as full agonists, partial agonists, and selective PPARγ modulators (SPPARMs), each with distinct efficacy and side-effect profiles.
This guide provides a comparative overview of this compound, a derivative of docosahexaenoic acid (DHA), alongside the well-characterized full agonist Rosiglitazone and the partial agonist Telmisartan (B1682998).
Quantitative Comparison of PPARγ Ligands
The following table summarizes the key quantitative parameters for this compound, Rosiglitazone, and Telmisartan, providing a clear comparison of their potency and efficacy in activating PPARγ.
| Ligand | Type | EC50 (µM) | Maximal Activation | Key Findings |
| This compound | Agonist | Not explicitly determined | Potent Activator | A putative metabolite of docosahexaenoic acid (DHA), it is a strong PPARγ activator. A related 4-hydroxy-DHA derivative was found to be approximately fourfold more potent than pioglitazone[1]. |
| Rosiglitazone | Full Agonist | 0.066 | ~100% | A potent and selective PPARγ agonist that has been widely used as an insulin-sensitizing drug[2]. |
| Telmisartan | Partial Agonist | 4.5 | 25-30% | An angiotensin II receptor blocker with a distinct partial PPARγ agonist activity[2][3]. |
PPARγ Signaling Pathway
Activation of PPARγ by its ligands initiates a cascade of molecular events that regulate target gene expression. The two primary mechanisms are transactivation and transrepression.
Transactivation Pathway
In the canonical transactivation pathway, ligand binding to PPARγ induces a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription. This pathway is primarily responsible for the metabolic effects of PPARγ activation, including adipogenesis and glucose uptake.
Figure 1: PPARγ Transactivation Pathway.
Transrepression Pathway
PPARγ can also repress the expression of certain genes, particularly those involved in inflammation, through a mechanism called transrepression. In this pathway, activated PPARγ does not directly bind to DNA. Instead, it antagonizes the activity of other transcription factors, such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1), which are key mediators of inflammatory responses. This interference prevents the transcription of pro-inflammatory genes.
Figure 2: PPARγ Transrepression Pathway.
Experimental Protocols
PPARγ Ligand Binding Assay (Competitive)
This assay determines the ability of a test compound to displace a fluorescently labeled probe from the PPARγ ligand-binding domain (LBD).
Workflow:
Figure 3: Ligand Binding Assay Workflow.
Methodology:
-
Reagents: Recombinant human PPARγ LBD, a fluorescent probe with high affinity for the LBD, test compounds, and a suitable assay buffer.
-
Procedure:
-
In a microplate, incubate the PPARγ LBD with the fluorescent probe to allow for binding.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate to allow the test compounds to compete with the fluorescent probe for binding to the PPARγ LBD.
-
Measure the fluorescence signal (e.g., fluorescence polarization or FRET). A decrease in the signal indicates displacement of the probe by the test compound.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that displaces 50% of the fluorescent probe). The binding affinity (Ki) can then be calculated from the IC50 value.
PPARγ Reporter Gene Assay
This cell-based assay measures the transcriptional activity of PPARγ in response to ligand binding.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, COS-7) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression vector for the PPARγ LBD fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Rosiglitazone).
-
Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the fold activation (relative to the vehicle control) against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Adipocyte Differentiation Assay
This assay assesses the ability of PPARγ ligands to induce the differentiation of preadipocytes into mature adipocytes.
Methodology:
-
Cell Culture:
-
Culture preadipocyte cells (e.g., 3T3-L1) to confluence.
-
-
Induction of Differentiation:
-
Two days post-confluence, induce differentiation by treating the cells with a differentiation medium containing insulin (B600854), dexamethasone, and IBMX, along with the test compound at various concentrations.
-
-
Maintenance:
-
After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and the test compound. Replenish the medium every 2-3 days.
-
-
Assessment of Differentiation:
-
After 7-10 days, assess adipocyte differentiation by:
-
Oil Red O Staining: Stain the cells with Oil Red O, a dye that specifically stains neutral lipids in mature adipocytes.
-
Gene Expression Analysis: Measure the expression of adipocyte-specific marker genes (e.g., aP2, adiponectin) by qRT-PCR.
-
-
-
Data Analysis:
-
Quantify the Oil Red O staining by extracting the dye and measuring its absorbance.
-
Analyze the relative expression of marker genes to determine the pro-adipogenic potential of the compounds.
-
Conclusion
This compound emerges as a potent activator of PPARγ, with evidence suggesting its efficacy may be comparable to or even exceed that of some established synthetic ligands. In contrast, Rosiglitazone acts as a high-potency full agonist, while Telmisartan demonstrates a distinct profile as a partial agonist with moderate potency. The choice of a particular PPARγ ligand for research or therapeutic development will depend on the desired level of receptor activation and the specific biological context. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and comparison of these and other novel PPARγ ligands.
References
- 1. Identification of putative metabolites of docosahexaenoic acid as potent PPARgamma agonists and antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4,5-DiHDPA Lactone and Rosiglitazone in Adipocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4,5-dihydroxy-docosahexaenoic acid (4,5-DiHDPA) lactone and rosiglitazone (B1679542), two compounds that modulate adipocyte differentiation through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). While rosiglitazone is a well-characterized synthetic PPARγ agonist, data on 4,5-DiHDPA lactone, a putative metabolite of docosahexaenoic acid (DHA), is less comprehensive in the public domain.
This document summarizes the available experimental data for rosiglitazone and highlights the current knowledge on this compound, providing a framework for understanding their potential roles in adipogenesis.
Introduction
Adipocyte differentiation, or adipogenesis, is a complex process by which preadipocytes mature into functional adipocytes capable of storing and releasing energy. This process is tightly regulated by a cascade of transcription factors, with PPARγ acting as a master regulator. Activation of PPARγ initiates a transcriptional program that leads to the expression of genes involved in lipid metabolism, insulin (B600854) sensitivity, and the adipocyte phenotype.
Rosiglitazone , a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective synthetic agonist of PPARγ. It has been extensively studied as an insulin-sensitizing agent and is a standard positive control in in vitro adipogenesis assays.
This compound has been identified as a potent PPARγ activator derived from the omega-3 fatty acid DHA. While its potential as an antidiabetic agent has been suggested, detailed, publicly available studies directly quantifying its effects on adipocyte differentiation are limited.
Mechanism of Action: PPARγ Activation
Both rosiglitazone and this compound are known to exert their primary effects on adipogenesis by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.
The activation of PPARγ by these ligands triggers a signaling cascade essential for adipocyte differentiation. This includes the induction of key adipogenic transcription factors such as CCAAT/enhancer-binding protein alpha (C/EBPα) and the subsequent expression of genes responsible for the adipocyte phenotype, including fatty acid-binding protein 4 (FABP4, also known as aP2), and genes involved in lipid synthesis and glucose uptake.
Figure 1. Simplified signaling pathway of PPARγ activation by this compound and rosiglitazone.
Quantitative Data Comparison
Due to the lack of publicly available, detailed quantitative studies on the effects of this compound on adipocyte differentiation, a direct side-by-side comparison with rosiglitazone is not currently possible. The following tables present typical quantitative data for rosiglitazone's effects on 3T3-L1 preadipocytes, a common in vitro model for studying adipogenesis. This data is illustrative of the types of experiments required for a comprehensive comparison.
Table 1: Effect of Rosiglitazone on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment | Concentration (µM) | Oil Red O Staining (Absorbance at 520 nm) |
| Vehicle Control | - | 0.15 ± 0.03 |
| Rosiglitazone | 0.1 | 0.45 ± 0.05 |
| Rosiglitazone | 1 | 0.85 ± 0.07 |
| Rosiglitazone | 10 | 1.20 ± 0.10 |
Data are representative and presented as mean ± standard deviation. Actual values may vary based on experimental conditions.
Table 2: Effect of Rosiglitazone on Adipogenic Gene Expression in 3T3-L1 Adipocytes (Day 7)
| Gene | Vehicle Control (Fold Change) | Rosiglitazone (1 µM) (Fold Change) |
| PPARγ | 1.0 | 3.5 ± 0.4 |
| C/EBPα | 1.0 | 4.2 ± 0.5 |
| aP2 (FABP4) | 1.0 | 8.5 ± 0.9 |
Data are representative and presented as mean ± standard deviation relative to the vehicle control.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of findings. Below are standard protocols for inducing adipocyte differentiation in 3T3-L1 cells and assessing the effects of compounds like rosiglitazone. A similar methodology would be required for evaluating this compound.
3T3-L1 Adipocyte Differentiation Protocol
This protocol describes the chemical induction of differentiation in 3T3-L1 preadipocytes.
Assessing the Specificity of 4,5-DiHDPA Lactone for PPARγ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,5-dihydroxy-docosahexaenoic acid lactone (4,5-DiHDPA lactone), a derivative of docosahexaenoic acid (DHA), and its specificity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist.[1] It is compared with well-established synthetic PPARγ agonists, rosiglitazone (B1679542) and pioglitazone (B448), to offer a comprehensive overview for researchers in metabolic disease and drug discovery. This document outlines the signaling pathways, experimental protocols for assessing specificity, and available comparative data.
Introduction to PPARγ and its Agonists
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. The PPAR family consists of three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is a well-established therapeutic target for type 2 diabetes, as its activation by agonists like the thiazolidinediones (TZDs) rosiglitazone and pioglitazone enhances insulin (B600854) sensitivity. However, the use of full agonists has been associated with side effects, prompting the search for novel PPARγ modulators with improved specificity and safety profiles. Natural and synthetic compounds, including derivatives of fatty acids like this compound, are being investigated as potential alternatives.
PPARγ Signaling Pathway
Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the recruitment of co-activator proteins, leading to the transcription of genes involved in adipogenesis, lipid metabolism, and insulin signaling.
Comparative Assessment of PPARγ Agonists
The specificity of a PPARγ agonist is determined by its relative affinity and activation potential for PPARγ compared to other PPAR isoforms. High specificity for PPARγ is generally desired to minimize off-target effects. The following tables summarize the available data for this compound and the reference compounds.
Table 1: In Vitro Activation of PPAR Isoforms (EC50, nM)
| Compound | PPARγ | PPARα | PPARβ/δ | Data Source |
| This compound | Potent activator | Data not available | Data not available | [1] |
| Rosiglitazone | 60 | No activity | No activity | [2] |
| Pioglitazone | 280 | >1000 | >1000 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: In Vitro Binding Affinity for PPARγ (Ki, nM)
| Compound | PPARγ Ki (nM) | Data Source |
| This compound | Data not available | - |
| Rosiglitazone | ~40 | |
| Pioglitazone | Data not available | - |
Ki (Inhibition constant) indicates the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Note: The quantitative data for this compound's activity on PPAR isoforms is based on its description as a potent PPARγ activator in the cited literature.[1] Specific EC50 and Ki values were not accessible in the reviewed public domain sources.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of a compound like this compound, a series of in vitro assays are typically employed.
Competitive Binding Assay
This assay measures the ability of a test compound to displace a known fluorescently labeled PPARγ ligand from the ligand-binding domain (LBD) of the receptor. A decrease in the fluorescent signal indicates that the test compound is binding to the PPARγ LBD.
Workflow:
Methodology:
-
Reagents: Recombinant human PPARγ ligand-binding domain (LBD), a fluorescently labeled PPARγ ligand (e.g., a derivative of rosiglitazone), and the test compound (this compound) at various concentrations.
-
Incubation: The PPARγ LBD and the fluorescent ligand are incubated in a microplate well. The test compound is then added.
-
Measurement: After reaching equilibrium, the fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.
-
Data Analysis: The concentration of the test compound that displaces 50% of the fluorescent ligand (IC50) is determined. The Ki value is then calculated from the IC50 value.
-
Specificity Assessment: The same assay is performed with PPARα and PPARβ/δ LBDs to determine the compound's binding affinity for the other isoforms.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
Workflow:
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with a plasmid expressing the full-length PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Cell Lysis: After an incubation period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal luciferase activity (EC50) is calculated.
-
Specificity Assessment: Similar assays are performed using expression vectors for PPARα and PPARβ/δ to determine the EC50 values for the other isoforms.
Co-activator Recruitment Assay
This assay measures the ligand-dependent interaction between the PPARγ LBD and a co-activator peptide. This interaction is a key step in the transcriptional activation of target genes.
Workflow:
Methodology:
-
Reagents: A tagged PPARγ LBD (e.g., GST- or His-tagged) and a labeled co-activator peptide (e.g., a peptide from SRC-1 or PGC-1α containing an LXXLL motif, labeled with a fluorescent dye). The assay is typically performed in a FRET (Förster Resonance Energy Transfer) or TR-FRET format.
-
Incubation: The tagged PPARγ LBD, the labeled co-activator peptide, and the test compound are incubated together.
-
FRET Measurement: If the test compound induces an interaction between the LBD and the co-activator, the two fluorescent labels will be brought into close proximity, resulting in a FRET signal.
-
Data Analysis: The EC50 for co-activator recruitment is determined.
-
Specificity Assessment: The assay is repeated with PPARα and PPARβ/δ LBDs to assess the compound's ability to induce co-activator recruitment for the other isoforms.
Conclusion
This compound has been identified as a potent activator of PPARγ. To fully assess its therapeutic potential and specificity, further quantitative data on its binding affinity (Ki) and activation potency (EC50) for all three PPAR isoforms are required. The experimental protocols outlined in this guide provide a robust framework for generating such data. A direct comparison with established PPARγ agonists like rosiglitazone and pioglitazone under identical experimental conditions will be crucial for determining the relative specificity and potential advantages of this compound as a novel PPARγ modulator. Researchers are encouraged to perform these comparative studies to elucidate the complete pharmacological profile of this promising natural product derivative.
References
A Comparative Guide to Quorum Sensing Inhibitors: Evaluating 4,5-DiHDPA Lactone and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quorum Sensing Inhibition
Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression.[1][2] This process relies on the production, detection, and response to small signaling molecules called autoinducers.[1][2] In many pathogenic bacteria, QS systems regulate the expression of virulence factors, such as toxins and degradative enzymes, as well as the formation of biofilms, which are structured communities of bacteria with enhanced resistance to antibiotics and host immune responses.[1] By interfering with these signaling pathways, quorum sensing inhibitors (QSIs) can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.
The Role of 4,5-DiHDPA Lactone (DPD)
Comparative Efficacy of Quorum Sensing Inhibitors
The following table summarizes the inhibitory activity of various compounds against different quorum sensing-regulated processes. The data is compiled from multiple studies to provide a comparative overview.
| Compound Class | Compound Name | Target Organism(s) | Target QS System(s) | Assay | IC50 / Inhibition | Reference(s) |
| Natural Products | Ajoene | Pseudomonas aeruginosa | Las, Rhl | Pyocyanin (B1662382) Production | ~100 µM | |
| Patulin | Pseudomonas aeruginosa | Las, Rhl | Virulence Gene Expression | Not specified, effective in vivo | ||
| Penicillic Acid | Pseudomonas aeruginosa | Las, Rhl | Virulence Gene Expression | Not specified, effective in vivo | ||
| Synthetic Compounds | Halogenated Furanone (C-30) | Pseudomonas aeruginosa | LasR | Biofilm Formation | Not specified, effective in vivo | |
| meta-bromo-thiolactone (mBTL) | Pseudomonas aeruginosa | LasR, RhlR | Pyocyanin Production | 8 µM (±2) | ||
| meta-chloro-thiolactone (mCTL) | Pseudomonas aeruginosa | LasR, RhlR | Pyocyanin Production | 9 µM (±2) | ||
| Benzothiazole derivative | Pseudomonas aeruginosa | Las | Reporter Gene Assay | 0.56 µM | ||
| Aryl β-keto esters | Vibrio harveyi, E. coli | LuxR-type | Bioluminescence, GFP Production | 23 µM to 53 µM |
Key Signaling Pathways in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a clinically important opportunistic pathogen that utilizes multiple interconnected QS systems to regulate its virulence. The primary systems are las, rhl, and pqs.
Caption: Interconnected quorum sensing pathways in P. aeruginosa.
Experimental Protocols
Detailed methodologies for key assays used to evaluate quorum sensing inhibition are provided below.
Violacein (B1683560) Inhibition Assay in Chromobacterium violaceum
This assay is a common method for screening QSIs. C. violaceum produces a purple pigment, violacein, under the control of a LuxI/LuxR-type QS system. Inhibition of violacein production without affecting bacterial growth indicates potential QSI activity.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Grow C. violaceum overnight in LB broth at 30°C with shaking.
-
Assay Setup: In a 96-well plate, add 180 µL of fresh LB broth to each well. Add 20 µL of the test compound at various concentrations. Include a solvent control.
-
Inoculation: Add 20 µL of the overnight C. violaceum culture (adjusted to an OD600 of 0.1) to each well.
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Growth Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Violacein Quantification:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant.
-
Add 200 µL of DMSO to each well to lyse the cells and solubilize the violacein.
-
Measure the absorbance at 585 nm.
-
-
Data Analysis: Normalize the violacein production (A585) to bacterial growth (A600). Calculate the percentage of inhibition relative to the solvent control.
Caption: Workflow for the violacein inhibition assay.
Pyocyanin Production Inhibition Assay in Pseudomonas aeruginosa
Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa, with its production regulated by the rhl and pqs QS systems.
Materials:
-
Pseudomonas aeruginosa (e.g., PA14 or PAO1)
-
LB broth
-
Test compounds
-
0.2 M HCl
-
Spectrophotometer
Protocol:
-
Culture Preparation: Grow P. aeruginosa overnight in LB broth at 37°C.
-
Assay Setup: Inoculate fresh LB broth containing various concentrations of the test compound with the overnight culture. Include a solvent control.
-
Incubation: Incubate the cultures at 37°C for 18-24 hours with shaking.
-
Growth Measurement: Measure the OD600 of the cultures.
-
Pyocyanin Extraction:
-
Centrifuge 5 mL of culture to pellet the cells.
-
Transfer the supernatant to a new tube.
-
Add 3 mL of chloroform and vortex to extract the pyocyanin (blue layer).
-
Transfer the chloroform layer to a new tube.
-
Add 1.5 mL of 0.2 M HCl and vortex. The pyocyanin will move to the acidic aqueous phase, turning it pink.
-
-
Quantification: Measure the absorbance of the pink aqueous phase at 520 nm.
-
Data Analysis: The concentration of pyocyanin (in µg/mL) is calculated by multiplying the A520 by 17.072. Normalize this value to the bacterial growth (OD600).
Caption: Workflow for pyocyanin production inhibition assay.
LasA Protease Activity Assay
LasA is a protease with elastolytic and staphylolytic activity, regulated by the las QS system in P. aeruginosa. Its activity can be measured by observing the lysis of Staphylococcus aureus cells.
Materials:
-
P. aeruginosa culture supernatant (source of LasA)
-
Staphylococcus aureus (heat-killed)
-
Tris-HCl buffer (pH 8.5)
-
Spectrophotometer
Protocol:
-
Supernatant Preparation: Grow P. aeruginosa in the presence of test compounds. Centrifuge the culture and collect the cell-free supernatant.
-
S. aureus Suspension: Prepare a suspension of heat-killed S. aureus cells in Tris-HCl buffer, adjusted to an OD600 of approximately 0.8-1.0.
-
Assay: Add the P. aeruginosa supernatant to the S. aureus suspension.
-
Measurement: Monitor the decrease in OD600 over time at 37°C. A faster decrease indicates higher LasA activity.
-
Data Analysis: Calculate the rate of lysis and compare it to the control.
Conclusion
References
A Comparative Analysis of 4,5-DiHDPA Lactone and N-acyl Homoserine Lactones in Cellular Signaling and Bacterial Communication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,5-dihydroxy-docosapentaenoic acid (4,5-DiHDPA) lactone and N-acyl homoserine lactones (AHLs). While both are lactone-containing molecules involved in biological signaling, they operate in distinct contexts. AHLs are well-established signaling molecules in bacterial quorum sensing, whereas 4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA), is recognized as a peroxisome proliferator-activated receptor γ (PPARγ) activator with potential indirect effects on bacteria. This guide objectively presents their respective mechanisms of action, biological effects, and the experimental methodologies used to study them.
Overview and Physicochemical Properties
N-acyl homoserine lactones (AHLs) are a class of signaling molecules produced by Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1] Their structure consists of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length (typically 4 to 18 carbons) and modification at the C3 position.[2] This variation in the acyl chain confers specificity to the signaling system.[1]
In contrast, this compound is a metabolite of docosahexaenoic acid (DHA), an omega-3 fatty acid.[3][4] Structurally, it is a dihydroxy derivative of DHA that has cyclized to form a lactone ring. Its primary recognized role is as an activator of PPARγ, a nuclear receptor involved in the regulation of metabolism and inflammation in eukaryotes.[4][5]
| Feature | N-acyl Homoserine Lactones (AHLs) | This compound |
| Origin | Bacterial secondary metabolites[1] | Metabolite of docosahexaenoic acid (DHA)[3][4] |
| Primary Function | Bacterial quorum sensing signaling molecules[1] | Peroxisome proliferator-activated receptor γ (PPARγ) activator[4] |
| Core Structure | Homoserine lactone ring with an N-acyl side chain | Dihydroxy-docosapentaenoic acid lactone[3] |
| Structural Diversity | Variation in acyl chain length (C4-C18) and C3 substitution[2] | Isomers based on stereochemistry |
| Solubility | Amphiphilic, with solubility varying with acyl chain length | Lipophilic |
| Molecular Weight | Varies (approx. 171 to 383 g/mol ) | ~344.5 g/mol [3] |
Signaling Pathways and Mechanisms of Action
The signaling pathways for AHLs and this compound are fundamentally different, operating in prokaryotic and eukaryotic systems, respectively.
N-acyl Homoserine Lactone (AHL) Signaling in Bacteria
AHL-mediated quorum sensing in Gram-negative bacteria typically involves a LuxI-type synthase and a LuxR-type transcriptional regulator.[2] The LuxI homolog synthesizes a specific AHL, which diffuses across the bacterial cell membrane. As the bacterial population density increases, the extracellular concentration of the AHL rises. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type receptor. This AHL-receptor complex then acts as a transcriptional regulator, binding to specific DNA sequences (lux boxes) to activate or repress the expression of target genes. These genes often encode for virulence factors, biofilm formation proteins, and antibiotic resistance mechanisms.[6][2]
This compound Signaling via PPARγ in Eukaryotic Cells
This compound acts as a ligand for PPARγ, a nuclear receptor primarily expressed in adipose tissue, but also found in other cell types including immune cells.[4][5] As a PPARγ agonist, this compound enters the host cell and binds to PPARγ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to heterodimerize with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[7]
Comparative Effects on Bacteria
The effects of AHLs and this compound on bacteria are distinct, with AHLs having direct and specific effects on bacterial behavior, while the influence of this compound is likely indirect or related to the general antibacterial properties of its parent compound, DHA.
| Effect on Bacteria | N-acyl Homoserine Lactones (AHLs) | This compound |
| Direct Target | LuxR-type transcriptional regulators[2] | Not known to have a direct bacterial target. |
| Mechanism of Action | Regulation of gene expression via quorum sensing | Potential indirect effects via host PPARγ activation leading to altered host immune responses or direct antibacterial/anti-biofilm activity similar to DHA.[8][9][10][11] |
| Biofilm Formation | Can promote or inhibit, depending on the specific AHL and bacterial species. | PPARγ agonists have been shown to attenuate biofilm formation of Pseudomonas aeruginosa on epithelial cells.[10] DHA has demonstrated activity against biofilm-growing Streptococcus mutans.[9] |
| Virulence Factor Production | Directly regulates the expression of virulence factors in many pathogenic bacteria. | Indirectly, activation of host PPARγ can modulate the host's inflammatory response to infection, which can, in turn, affect bacterial virulence expression.[5][8] |
| Antibacterial Activity | Generally not considered to have direct bactericidal or bacteriostatic activity at physiological concentrations. | DHA, the precursor molecule, exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria.[9][11][12][13] The specific activity of the lactone derivative is not well characterized. |
Experimental Protocols
This section outlines common experimental methodologies for studying the biological activities of AHLs and this compound.
Assaying N-acyl Homoserine Lactone Activity
1. Quorum Sensing Reporter Strain Assay:
-
Objective: To detect and quantify AHL production or inhibition.
-
Principle: Utilizes a bacterial reporter strain that produces a measurable signal (e.g., bioluminescence, pigment production, or β-galactosidase activity) in response to specific AHLs.[14]
-
General Protocol:
-
Culture the AHL-producing bacterial strain of interest.
-
Prepare a cell-free supernatant from the culture.
-
In a multi-well plate, inoculate the reporter strain in a suitable medium.
-
Add serial dilutions of the cell-free supernatant or purified test compounds (e.g., potential quorum sensing inhibitors).
-
Incubate the plate under appropriate conditions.
-
Measure the reporter signal (e.g., luminescence using a luminometer, or colorimetric change using a spectrophotometer).[15][16]
-
Normalize the reporter signal to bacterial growth (measured by optical density at 600 nm).
-
2. Biofilm Formation Inhibition Assay:
-
Objective: To assess the effect of a compound on bacterial biofilm formation.
-
Principle: Bacteria are grown in a multi-well plate in the presence of the test compound. The amount of biofilm formed is quantified by staining with crystal violet.[17][18]
-
General Protocol:
-
Grow an overnight culture of the test bacterium.
-
Dilute the culture to a standardized cell density in fresh medium.
-
Dispense the bacterial suspension into a 96-well microtiter plate.
-
Add various concentrations of the test compound to the wells. Include untreated controls.
-
Incubate the plate statically for 24-48 hours to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.
-
Wash the wells to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of 550-595 nm.[19][20]
-
Assaying this compound Activity
1. PPARγ Transactivation Assay:
-
Objective: To determine if a compound can activate the PPARγ receptor.
-
Principle: A host cell line is co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified.[21][22]
-
General Protocol:
-
Seed a suitable cell line (e.g., HEK293T, Cos-7) in a multi-well plate.
-
Co-transfect the cells with a PPARγ expression vector and a PPRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase or GFP) can be included for normalization.
-
After transfection, treat the cells with various concentrations of the test compound (e.g., this compound). Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.[21][23]
-
2. PPARγ DNA Binding Assay:
-
Objective: To measure the binding of activated PPARγ from nuclear extracts to its specific DNA response element.
-
Principle: This is an ELISA-based assay where a plate is coated with an oligonucleotide containing the PPRE. Nuclear extracts containing activated PPARγ are added to the wells. The bound PPARγ is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.[24][25]
-
General Protocol:
-
Prepare nuclear extracts from cells or tissues treated with the test compound.
-
Add the nuclear extracts to the PPRE-coated wells of the assay plate.
-
Incubate to allow for PPARγ binding to the PPRE.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for PPARγ.
-
Incubate and wash.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add a TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[25]
-
Conclusion
This compound and N-acyl homoserine lactones are both lactone-containing signaling molecules, but they operate in vastly different biological contexts. AHLs are direct mediators of bacterial cell-to-cell communication, regulating key processes such as virulence and biofilm formation. In contrast, this compound is a eukaryotic signaling molecule that activates the nuclear receptor PPARγ, thereby modulating host metabolism and inflammation.
While there is currently no direct evidence of this compound acting as a quorum sensing molecule, its precursor, DHA, and other PPARγ activators have been shown to influence bacterial growth and biofilm formation. This suggests that this compound may have indirect effects on bacteria, either through its intrinsic antibacterial properties or by modulating the host's response to infection. For drug development professionals, understanding these distinct mechanisms is crucial. Targeting AHL-based quorum sensing offers a potential anti-virulence strategy, while modulating PPARγ activity with compounds like this compound could be a host-directed therapy to control inflammation and potentially impact the outcome of bacterial infections. Further research is warranted to explore the potential interplay between these two distinct signaling systems, particularly in the context of host-pathogen interactions.
References
- 1. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PPAR γ in Bacterial Infections: A Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. PPARγ in Bacterial Infections: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activities of docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) against planktonic and biofilm growing Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor-γ agonists attenuate biofilm formation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of EPA and DHA against Oral Pathogenic Bacteria Using an In Vitro Multi-Species Subgingival Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [bio-protocol.org]
- 16. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]
- 17. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assessment of total, ligand-induced peroxisome proliferator activated receptor γ ligand activity in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 25. raybiotech.com [raybiotech.com]
The Synergistic Potential of 4,5-DiHDPA Lactone: A Comparative Guide for Researchers
A comprehensive analysis of the synergistic effects of 4,5-dihydroxy-2-cyclopenten-1-one (4,5-DiHDPA) lactone with other compounds remains a nascent field of research. While direct experimental data on such combinations are currently limited in publicly available literature, the known biological activities of 4,5-DiHDPA lactone as a derivative of docosahexaenoic acid (DHA) and a peroxisome proliferator-activated receptor-gamma (PPARγ) activator provide a strong foundation for postulating and exploring potential synergistic interactions. [1]
This guide aims to provide researchers, scientists, and drug development professionals with a framework for investigating the synergistic potential of this compound. By leveraging its established mechanism of action and the broader biological roles of related compounds, we will propose hypothetical synergistic combinations, outline detailed experimental protocols to test these hypotheses, and present the expected data in a structured format.
Understanding the Core Compound: this compound
This compound is a metabolite of DHA, an essential omega-3 fatty acid known for its pleiotropic health benefits, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3][4] The primary identified mechanism of action for this compound is its function as a PPARγ agonist.[1] PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[5][6] Its activation is a key therapeutic target for type 2 diabetes.
Hypothetical Synergistic Combinations and Rationale
Based on its PPARγ agonistic activity, this compound could potentially exhibit synergistic effects when combined with compounds that target complementary or parallel pathways in various disease models.
In Metabolic Diseases (Type 2 Diabetes & Obesity)
-
Rationale: Combining a PPARγ agonist with drugs that have different anti-diabetic mechanisms could lead to enhanced glycemic control at lower doses, potentially reducing side effects.
-
Potential Partners:
-
Metformin: An AMP-activated protein kinase (AMPK) activator that reduces hepatic glucose production.
-
GLP-1 Receptor Agonists (e.g., Liraglutide): Enhance insulin (B600854) secretion and promote satiety.
-
SGLT2 Inhibitors (e.g., Dapagliflozin): Increase urinary glucose excretion.
-
In Inflammatory Conditions
-
Rationale: PPARγ activation has known anti-inflammatory effects.[7][8][9] Combining this compound with other anti-inflammatory agents could provide a multi-pronged approach to suppressing inflammatory cascades.
-
Potential Partners:
In Oncology
-
Rationale: PPARγ agonists can induce apoptosis and inhibit proliferation in various cancer cell lines.[10][11] Synergy may be achieved by combining this compound with conventional chemotherapeutic agents or targeted therapies.
-
Potential Partners:
-
Doxorubicin: A topoisomerase inhibitor used in a wide range of cancers.
-
Paclitaxel: A microtubule-stabilizing agent.
-
EGFR Inhibitors (e.g., Gefitinib): Target specific signaling pathways in cancer cells.
-
Proposed Experimental Protocols for Synergy Assessment
To validate the hypothesized synergistic effects, a systematic approach involving in vitro and in vivo studies is necessary.
In Vitro Synergy Assessment
Objective: To determine if the combination of this compound and a partner compound results in a greater therapeutic effect than the sum of their individual effects.
1. Cell Viability and Proliferation Assays:
- Cell Lines:
- Metabolic: 3T3-L1 preadipocytes, HepG2 hepatocytes, INS-1 pancreatic β-cells.
- Inflammatory: RAW 264.7 macrophages, THP-1 monocytes.
- Oncology: MCF-7 (breast cancer), A549 (lung cancer), PANC-1 (pancreatic cancer).
- Methodology:
- Seed cells in 96-well plates and allow them to adhere overnight.
- Treat cells with a matrix of concentrations of this compound and the partner drug, both alone and in combination.
- Incubate for 24, 48, or 72 hours.
- Assess cell viability using MTT or PrestoBlue assays.
- Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Western Blot Analysis for Mechanistic Insights:
- Objective: To investigate the molecular mechanisms underlying any observed synergy.
- Methodology:
- Treat cells with this compound, the partner drug, and the combination at synergistic concentrations.
- Lyse the cells and perform SDS-PAGE and Western blotting for key proteins in the target pathways (e.g., p-AMPK, NF-κB p65, cleaved caspase-3).
3. Gene Expression Analysis (qPCR):
- Objective: To assess changes in the expression of target genes.
- Methodology:
- Treat cells as for Western blot analysis.
- Isolate RNA and perform reverse transcription followed by quantitative PCR for genes of interest (e.g., inflammatory cytokines, apoptosis-related genes).
In Vivo Synergy Assessment
Objective: To confirm the synergistic effects in a living organism and assess the potential for improved therapeutic outcomes and reduced toxicity.
1. Animal Models:
- Metabolic: db/db mice or high-fat diet-induced obese mice.
- Inflammatory: Carrageenan-induced paw edema in rats or DSS-induced colitis in mice.
- Oncology: Xenograft models with relevant human cancer cell lines implanted in immunodeficient mice.
2. Experimental Design:
- Divide animals into four groups: Vehicle control, this compound alone, partner drug alone, and combination of this compound and partner drug.
- Administer treatments for a predefined period.
- Monitor relevant physiological parameters (e.g., blood glucose, body weight, tumor volume, paw volume).
3. Endpoint Analysis:
- Efficacy: Measure primary endpoints relevant to the disease model.
- Toxicity: Monitor animal weight, behavior, and perform histological analysis of major organs.
- Pharmacokinetics: Analyze plasma concentrations of both drugs to assess any drug-drug interactions.
Data Presentation: Expected Outcomes in Tabular Format
The following tables illustrate how quantitative data from the proposed experiments could be structured for clear comparison.
Table 1: In Vitro Synergy Analysis of this compound and Metformin on HepG2 Cell Viability
| Treatment Group | IC50 (µM) - 48h | Combination Index (CI) at ED50 |
| This compound | 25.3 | - |
| Metformin | 1500 | - |
| Combination (1:60 ratio) | - | 0.7 |
Table 2: In Vivo Efficacy of this compound and Celecoxib in a Rat Paw Edema Model
| Treatment Group | Paw Volume Increase (%) | Inhibition of Edema (%) |
| Vehicle Control | 85 ± 7.2 | - |
| This compound (10 mg/kg) | 62 ± 5.1 | 27.1 |
| Celecoxib (5 mg/kg) | 55 ± 4.8 | 35.3 |
| Combination | 31 ± 3.5 | 63.5 |
Table 3: In Vivo Antitumor Activity of this compound and Doxorubicin in a MCF-7 Xenograft Model
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (20 mg/kg) | 980 ± 110 | 21.6 |
| Doxorubicin (2 mg/kg) | 750 ± 95 | 40.0 |
| Combination | 350 ± 60 | 72.0 |
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed synergistic mechanism in metabolic disease.
Caption: Proposed synergistic mechanism in inflammation.
Caption: General experimental workflow for synergy assessment.
Conclusion
While the direct study of this compound in combination therapies is a field ripe for exploration, its established role as a PPARγ agonist provides a solid scientific basis for predicting and testing its synergistic potential. The proposed combinations and experimental frameworks in this guide offer a roadmap for researchers to unlock the full therapeutic value of this promising compound. Rigorous investigation into these potential synergies could pave the way for novel, more effective treatment strategies for a range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioactive metabolites of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and Biological Functions of Docosahexaenoic Acid in the Nervous System: Modulation by Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of the sesquiterpene lactone diacethylpiptocarphol in dextransulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The role of oxidative stress in anticancer activity of sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity Profile of 4,5-DiHDPA Lactone: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of 4,5-DiHDPA lactone, a known PPARγ activator, and explores its potential for cross-reactivity in other signaling pathways. While direct experimental data on the broader selectivity of this compound is limited in publicly available literature, this guide offers insights based on the known activities of its parent compound, docosahexaenoic acid (DHA), and other peroxisome proliferator-activated receptor γ (PPARγ) modulators.
Introduction to this compound
This compound is a derivative of docosahexaenoic acid (DHA), a well-known omega-3 fatty acid. It has been identified as an activator of PPARγ, a nuclear receptor that is a key regulator of adipogenesis, glucose metabolism, and inflammation.[1] However, some sources also report its biological activity as unknown, highlighting the need for further investigation.[2] The activation of PPARγ by agonists like thiazolidinediones (TZDs) has been a successful therapeutic strategy for type 2 diabetes, but off-target effects have raised concerns.[3][4][5] Therefore, characterizing the selectivity profile of novel PPARγ activators like this compound is a critical step in evaluating their therapeutic potential.
Comparative Analysis of Potential Cross-Reactivity
In the absence of a direct selectivity panel for this compound, we can infer potential cross-reactivities by examining its parent molecule, DHA, and other PPARγ agonists.
Comparison with Docosahexaenoic Acid (DHA)
DHA is not just a precursor to this compound; it is a bioactive molecule in its own right with known interactions with multiple signaling pathways.
| Signaling Pathway | Interaction of DHA | Potential Implication for this compound |
| Retinoid X Receptor (RXR) | DHA is a known endogenous ligand for RXR, a nuclear receptor that forms heterodimers with PPARs and other nuclear receptors.[6] | As a derivative, this compound might retain some affinity for RXR, potentially influencing the activity of various nuclear receptor heterodimers. |
| NF-κB Signaling | DHA has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7] This anti-inflammatory effect is a significant area of research. | It is plausible that this compound could also possess anti-inflammatory properties through modulation of the NF-κB pathway, either directly or indirectly via its PPARγ activity. |
| Other Nuclear Receptors | DHA and other fatty acids can activate other PPAR isoforms (PPARα and PPARβ/δ).[8][9] | This compound's selectivity across the different PPAR isoforms is a critical question that needs to be experimentally addressed. |
Comparison with Other PPARγ Agonists
The cross-reactivity of synthetic PPARγ agonists has been more extensively studied, providing a benchmark for what might be expected from a novel activator.
| Compound Type | Known Cross-Reactivities & Off-Target Effects | Potential Implication for this compound |
| Thiazolidinediones (TZDs) | While selective for PPARγ, TZDs can have off-target effects, including interactions with other signaling pathways that contribute to adverse effects.[3][4] | This highlights the importance of comprehensive screening for any new PPARγ agonist, including this compound, to identify potential liabilities. |
| Pan-PPAR Agonists | Some compounds are designed to activate multiple PPAR isoforms (pan-agonists) to achieve a broader therapeutic effect.[10] | Determining whether this compound has activity at PPARα or PPARβ/δ is crucial for understanding its overall pharmacological profile. |
| Selective PPARγ Modulators (SPPARMs) | These compounds aim to selectively modulate PPARγ activity to achieve therapeutic benefits with fewer side effects. | Investigating whether this compound acts as a full or partial agonist and its impact on co-activator/co-repressor binding would classify it within this spectrum. |
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the selectivity profile of this compound, a series of in vitro assays are recommended.
Nuclear Receptor Transactivation Assays
This is a common method to assess the functional activity of a compound on a specific nuclear receptor.
Objective: To determine if this compound activates other nuclear receptors besides PPARγ.
Methodology:
-
Cell Line: Use a suitable mammalian cell line (e.g., HEK293T, HepG2) that is readily transfected.
-
Plasmids:
-
An expression vector containing the full-length cDNA of the nuclear receptor of interest (e.g., PPARα, PPARβ/δ, RXRα, LXR, FXR).
-
A reporter plasmid containing a luciferase gene under the control of a response element specific to the nuclear receptor being tested.
-
A control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
-
Procedure:
-
Co-transfect the cells with the expression, reporter, and control plasmids.
-
After 24 hours, treat the cells with varying concentrations of this compound. Include a known agonist for each receptor as a positive control.
-
After another 24 hours, lyse the cells and measure luciferase and control reporter activity.
-
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the fold induction of luciferase activity against the concentration of this compound to determine the EC50 (effective concentration for 50% maximal response).
NF-κB Reporter Assay
This assay is used to investigate the effect of a compound on the NF-κB signaling pathway.
Objective: To determine if this compound modulates NF-κB activity.
Methodology:
-
Cell Line: Use a cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages, HEK293).
-
Plasmids:
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple NF-κB binding sites.
-
A control plasmid for normalization.
-
-
Procedure:
-
Transfect the cells with the reporter and control plasmids.
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS).
-
After a suitable incubation period, measure luciferase activity.
-
-
Data Analysis: Compare the luciferase activity in cells treated with this compound and the stimulant to cells treated with the stimulant alone.
Visualizing Signaling Pathways and Experimental Workflows
To aid in the conceptualization of these processes, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Peroxisome proliferator-activated receptor-gamma in lung cancer: defining specific versus "off-target" effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uth.edu [uth.edu]
- 5. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of selective- and pan-PPAR agonists on experimental steatohepatitis and hepatic macrophages☆ - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 4,5-DiHDPA Lactone: A Comparative Outlook in the Absence of Data
A comparative guide on the in vivo efficacy of 4,5-DiHDPA (4,5-dihydroxydocosapentaenoic acid) lactone versus known drugs cannot be compiled at this time due to a critical lack of scientific data. As of this writing, the biological activity of 4,5-DiHDPA lactone remains uncharacterized in publicly available literature. A prominent chemical supplier explicitly states that its biological activity is unknown.[1] Without foundational in vitro or in vivo studies, a comparison of its efficacy against established pharmaceuticals is not feasible.
This guide, therefore, serves a dual purpose for researchers, scientists, and drug development professionals. Firstly, it transparently outlines the current knowledge gap regarding this compound. Secondly, it provides a methodological framework for how the in vivo efficacy of a novel compound like this compound could be evaluated and compared against known drugs, using the neuroprotective agents Riluzole (B1680632) and Edaravone (B1671096) as examples.
The Parent Compound: Potential Therapeutic Areas
This compound is a derivative of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for the structure and function of the brain and retina.[2][3] DHA and its derivatives are known to possess a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[3][4][5][6] This suggests that if this compound were to be biologically active, its therapeutic potential might lie in areas such as neurodegenerative diseases or inflammatory conditions.
A Roadmap for Efficacy Evaluation
To assess the in vivo efficacy of a new chemical entity like this compound, a structured experimental approach is necessary. The following diagram illustrates a typical workflow.
Comparative Analysis with Known Neuroprotective Drugs
While a direct comparison is not possible, we can outline the profiles of two drugs approved for amyotrophic lateral sclerosis (ALS), a neurodegenerative disease where a compound derived from DHA might be investigated. This provides a benchmark for the type of data required.
Riluzole
Riluzole is a neuroprotective agent used in the treatment of ALS.[7][8] Its mechanism of action is multifactorial, primarily involving the modulation of glutamatergic neurotransmission.[9][10]
Mechanism of Action:
-
Inhibition of Glutamate (B1630785) Release: Riluzole blocks voltage-dependent sodium channels, which stabilizes the presynaptic nerve terminal and inhibits the release of glutamate.[9][11]
-
Postsynaptic Effects: It can also block some postsynaptic effects of glutamate by non-competitively antagonizing NMDA receptors.[9][10]
-
Intracellular Signaling: Riluzole has been shown to interfere with intracellular signaling pathways that are activated following neurotransmitter binding to excitatory amino acid receptors.[11] It may also influence pathways like WNT/β-catenin.[12]
Edaravone
Edaravone is another drug approved for ALS, which functions primarily as a potent antioxidant and free radical scavenger.[13][14][15]
Mechanism of Action:
-
Radical Scavenging: Edaravone effectively scavenges various reactive oxygen species (ROS), such as hydroxyl radicals and peroxynitrite, which are implicated in the neuronal damage seen in ALS.[14]
-
Nrf2/HO-1 Pathway Activation: It has been shown to activate the Nrf2/HO-1 signaling pathway, which is a key cellular defense mechanism against oxidative stress.[14][16]
-
Neurotrophic Signaling: Recent studies suggest that edaravone may also upregulate the GDNF/RET neurotrophic signaling pathway, which supports motor neuron survival.[17]
References
- 1. caymanchem.com [caymanchem.com]
- 2. The essential role of docosahexaenoic acid and its derivatives for retinal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHA derivatives of fish oil as dietary supplements: a nutrition-based drug discovery approach for therapies to prevent metabolic cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docosahexaenoic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 6. Docosahexaenoic Acid (DHA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Riluzole: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? [jstage.jst.go.jp]
- 14. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4,5-DiHDPA Lactone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive guide to the proper disposal procedures for 4,5-DiHDPA lactone, a derivative of docosahexaenoic acid (DHA).
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is essential. The following procedures are based on general best practices for laboratory chemical waste management, with specific considerations for its chemical class (lactone, long-chain unsaturated fatty acid derivative).
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While specific hazard data for this compound is limited, some unsaturated lactones have been shown to have biological activity. Therefore, treating the compound as potentially hazardous is a prudent measure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to all local, state, and federal regulations is mandatory.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with organic compounds. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
2. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Primary Hazard(s): "Caution: Substance of Unknown Toxicity"
-
Accumulation Start Date
-
Principal Investigator/Laboratory Name
-
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be away from direct sunlight, heat sources, and incompatible chemicals.
-
Ensure the container is tightly sealed to prevent evaporation or spills.
4. Disposal Request:
-
Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Provide the EHS department with all available information about the waste, including its chemical name and any known properties.
5. Decontamination of Labware:
-
Thoroughly decontaminate any reusable labware that has come into contact with this compound before it is washed and reused.
-
A suitable decontamination procedure involves rinsing with an appropriate organic solvent (e.g., ethanol (B145695) or acetone), followed by a thorough washing with soap and water.
-
Collect the initial solvent rinse as hazardous waste in the designated container.
6. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in the hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols Cited
The disposal procedures outlined in this document are based on a synthesis of best practices from the following general laboratory safety and chemical handling protocols:
-
Standard Operating Procedure for Hazardous Chemical Waste Disposal: These are institution-specific protocols that detail the requirements for segregating, labeling, storing, and disposing of hazardous chemical waste in compliance with federal and state regulations.
-
Chemical Hygiene Plan (CHP): As mandated by OSHA, a CHP outlines the policies and procedures for protecting laboratory workers from chemical hazards. The waste disposal guidelines within a CHP provide a framework for the safe management of chemical waste.
Disclaimer: This information is intended as a guide and should be used in conjunction with your institution's specific chemical hygiene and waste disposal policies. Always consult with your Environmental Health and Safety department for guidance on the proper disposal of chemical waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
